1-Formyl-4-methylpiperazine
Description
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Properties
IUPAC Name |
4-methylpiperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTMGOLZSBTZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390866 | |
| Record name | 1-FORMYL-4-METHYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-55-0 | |
| Record name | 1-Formyl-4-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007556550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-FORMYL-4-METHYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-FORMYL-4-METHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVR49AN988 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Formyl-4-methylpiperazine: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Formyl-4-methylpiperazine, a derivative of piperazine, is a chemical compound with potential applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound, also known as 4-methylpiperazine-1-carbaldehyde, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below, providing a concise reference for laboratory use.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| CAS Number | 7556-55-0 |
| Appearance | Colorless to light yellow clear liquid |
| Density | 1.113 ± 0.06 g/cm³ (Predicted)[1] |
| Boiling Point | 264-266 °C |
| Flash Point | >110°C[1] |
| Refractive Index | 1.4910[1] |
| pKa | 6.74 ± 0.10 (Predicted)[1] |
| Storage Temperature | 2-8°C, protect from light, stored under nitrogen[1] |
Synthesis and Purification
The synthesis of this compound can be achieved through the N-formylation of 1-methylpiperazine. Several methods have been reported for the formylation of amines, and a practical approach involves the use of formic acid.
Experimental Protocol: N-Formylation of 1-Methylpiperazine
This protocol is based on established methods for the N-formylation of amines using formic acid and azeotropic removal of water.
Materials:
-
1-Methylpiperazine
-
Formic acid (85% aqueous solution)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 1-methylpiperazine (1 equivalent).
-
Add toluene to the flask to create a suitable reaction volume.
-
With stirring, add formic acid (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-9 hours), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation if necessary.
Caption: Synthesis workflow for this compound.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy will show characteristic absorption bands for the functional groups present, notably the carbonyl group of the formyl moiety.
Chromatographic Analysis
-
Gas Chromatography (GC): GC can be used to assess the purity of the compound. A suitable column and temperature program should be developed.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides another method for purity assessment and can be used for preparative purification if needed.
Potential Biological Activity and Signaling Pathways
While specific biological activities of this compound are not extensively documented in publicly available literature, the piperazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Many piperazine derivatives exhibit a range of pharmacological effects, including anthelmintic, anticancer, and antipsychotic activities.
Potential Mechanism of Action: Induction of Apoptosis
Several piperazine-containing compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for many anticancer drugs. The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Given the prevalence of this activity among piperazine derivatives, it is a plausible area of investigation for this compound.
Caption: A potential apoptotic signaling pathway for bioactive piperazine derivatives.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory environment.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Conclusion
This compound is a versatile chemical intermediate with potential for use in the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and an introduction to its potential biological activities. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this and related compounds.
References
Synthesis of 1-Formyl-4-methylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-formyl-4-methylpiperazine, a key intermediate in the development of various pharmacologically active compounds. This document outlines a primary and effective synthetic route, detailing the experimental protocol, reaction mechanism, and relevant quantitative data.
Introduction
This compound is a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry. The introduction of a formyl group at the 1-position and a methyl group at the 4-position creates a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The formyl group can act as a protecting group or be a precursor for further chemical transformations. This guide focuses on the direct N-formylation of 1-methylpiperazine, a common and efficient method for its preparation.
Synthetic Route: N-Formylation of 1-Methylpiperazine
The most direct and widely applicable method for the synthesis of this compound is the N-formylation of 1-methylpiperazine using formic acid. This reaction is a type of acylation where the nitrogen atom of the secondary amine in 1-methylpiperazine attacks the carbonyl carbon of formic acid, leading to the formation of the corresponding formamide after dehydration.
Reaction Scheme
An In-depth Technical Guide to 1-Formyl-4-methylpiperazine (CAS: 7556-55-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Formyl-4-methylpiperazine, with CAS number 7556-55-0, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and established synthesis protocols. The primary utility of this compound lies in its role as a key intermediate for the synthesis of a diverse array of pharmacologically active molecules. The piperazine moiety, which this compound readily introduces, is a well-recognized pharmacophore present in numerous approved drugs targeting a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and central nervous system disorders. This document will delve into the synthetic applications of this compound, highlighting its versatility in the construction of complex molecular architectures with significant therapeutic potential.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 7556-55-0 | [1][2] |
| Molecular Formula | C₆H₁₂N₂O | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| IUPAC Name | 4-methylpiperazine-1-carbaldehyde | [1] |
| Synonyms | N-Formyl-N'-methylpiperazine, 1-Methyl-4-formylpiperazine, 4-Methyl-1-piperazinecarboxaldehyde | [1] |
| Boiling Point | 236-238 °C | [3] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | >110 °C | [3] |
| Refractive Index | 1.4910 | [3] |
| pKa | 6.74 ± 0.10 (Predicted) | [3] |
| Physical Form | Liquid | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following table summarizes key spectral data.
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | Data available on PubChem, typically showing signals for the methyl group, the piperazine ring protons, and the formyl proton. |
| ¹³C NMR | Data available on PubChem, indicating the presence of the carbonyl carbon, the methyl carbon, and the carbons of the piperazine ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the amide group are expected around 1650-1680 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 128.10. |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the formylation of N-methylpiperazine. This can be achieved using various formylating agents. A general experimental protocol is provided below, based on established chemical principles for the formylation of secondary amines.
Experimental Protocol: Formylation of N-methylpiperazine
Materials:
-
N-methylpiperazine
-
Formic acid or Ethyl formate (Formylating agent)
-
Toluene (or another suitable azeotropic solvent if using formic acid)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Dean-Stark apparatus (if using formic acid)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure using Formic Acid:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add N-methylpiperazine (1.0 eq) and toluene.
-
Slowly add formic acid (1.0-1.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any excess formic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The crude product can be purified by vacuum distillation to yield the pure compound.
Procedure using Ethyl Formate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylpiperazine (1.0 eq) in a suitable solvent or use it neat.
-
Add ethyl formate (1.0-1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Remove the ethanol byproduct and any excess ethyl formate by distillation.
-
The remaining crude product can be purified by vacuum distillation.
Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may vary and should be optimized for specific laboratory conditions.
The synthesis workflow can be visualized as follows:
Applications in Drug Development
This compound is not typically used for its own pharmacological activity. Instead, it serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic properties. The formyl group can be readily converted to other functional groups, or the entire this compound moiety can be incorporated into a larger molecular scaffold. The piperazine ring itself is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and oral bioavailability.
Role as a Synthetic Intermediate
The primary application of this compound is as a precursor to N-methylpiperazine, which is a common building block in many pharmaceuticals. The formyl group can be removed under acidic or basic conditions to yield the free secondary amine of N-methylpiperazine, which can then be further functionalized.
A logical workflow for its use in drug discovery can be visualized as follows:
Examples of Pharmacologically Active Derivatives
The piperazine motif, often introduced using precursors like this compound, is found in a wide range of drugs. While direct synthesis pathways from this compound for all these drugs are not always the primary route, it serves as a key synthon for introducing the N-methylpiperazine moiety.
-
Antipsychotics: The piperazine ring is a common feature in many antipsychotic drugs, where it is believed to contribute to their binding to dopamine and serotonin receptors.
-
Antidepressants: Certain antidepressants incorporate the piperazine structure to modulate neurotransmitter reuptake.
-
Anxiolytics: Piperazine derivatives have been developed as anxiolytic agents.
-
Anti-inflammatory Agents: The piperazine scaffold has been explored for the development of novel anti-inflammatory drugs.
-
Anticancer Agents: Numerous kinase inhibitors and other anticancer agents feature a piperazine ring, which can enhance their solubility and pharmacokinetic profiles.
While no specific signaling pathways are directly modulated by this compound itself, the derivatives synthesized from it interact with a multitude of biological targets. For instance, piperazine-containing antipsychotics often target dopaminergic and serotonergic pathways.
Safety and Handling
This compound is classified as an irritant. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly within the realm of drug discovery and development. Its primary importance lies in its ability to serve as a stable and convenient precursor to the N-methylpiperazine moiety, a privileged scaffold in medicinal chemistry. While the compound itself does not exhibit significant pharmacological activity, its application in the synthesis of a wide array of therapeutic agents underscores its significance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
Technical Guide: Physical Properties of 1-Formyl-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Formyl-4-methylpiperazine (CAS RN: 7556-55-0), a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.
Core Physical Properties
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [1] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.4910 | [3] |
| Flash Point | >110°C | [3] |
| pKa | 6.74 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [3][4] |
Experimental Protocols for Physical Property Determination
Detailed methodologies for determining key physical properties are outlined below. These are generalized protocols and may require optimization based on laboratory equipment and specific sample characteristics.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]
-
Apparatus: Thiele tube or other heating bath, thermometer, capillary tube (sealed at one end), small test tube.[5]
-
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the heating bath.[5]
-
Heat the bath gently.[5]
-
A stream of bubbles will emerge from the capillary tube as the temperature rises.
-
The boiling point is the temperature at which the continuous stream of bubbles ceases, and the liquid begins to enter the capillary tube upon cooling.[5]
-
Melting Point Determination (Capillary Method)
The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline solids, this occurs over a narrow range.[7]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes.[8]
-
Procedure:
-
Ensure the sample of this compound is dry and in powdered form.[8]
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube into the heating block of the melting point apparatus.[8]
-
Heat the sample rapidly to get an approximate melting range, then cool.
-
Perform a second, slower heating run (e.g., 1-2°C per minute) to accurately determine the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
-
Density Determination (Pycnometer or Graduated Cylinder Method)
Density is the mass of a substance per unit volume.
-
Apparatus: Pycnometer or a graduated cylinder and an analytical balance.[9][10]
-
Procedure (Graduated Cylinder Method):
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[11]
-
Apparatus: Test tubes, spatula, balance, thermometer, vortex mixer.
-
Procedure:
-
Add a measured volume of the solvent (e.g., water, ethanol) to a test tube and record the temperature.[11]
-
Add a small, pre-weighed amount of this compound to the solvent.[11]
-
Agitate the mixture (e.g., using a vortex mixer) until the solid is completely dissolved.[11]
-
Continue adding small, weighed portions of the solute until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).
-
The total mass of the dissolved solute in the known volume of the solvent at that temperature represents its solubility.
-
pKa Determination (Potentiometric Titration)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.[12]
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.[12]
-
Prepare a solution of this compound of known concentration.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[12]
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Refractive Index Determination
The refractive index is a dimensionless number that describes how light propagates through a substance.
-
Apparatus: Refractometer (e.g., Abbe refractometer).
-
Procedure:
-
Calibrate the refractometer using a standard sample with a known refractive index.
-
Place a few drops of this compound onto the prism of the refractometer.
-
Close the prism and allow the sample to reach thermal equilibrium.
-
View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.
-
Read the refractive index from the scale.
-
Viscosity Determination (Ostwald Viscometer)
Viscosity is a measure of a fluid's resistance to flow.
-
Apparatus: Ostwald viscometer, stopwatch, constant temperature bath.[13]
-
Procedure:
-
Clean and dry the viscometer thoroughly.[13]
-
Introduce a known volume of this compound into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature bath to allow the sample to reach thermal equilibrium.[13]
-
Draw the liquid up through the capillary tube into the smaller bulb.
-
Measure the time it takes for the liquid to flow from the upper mark to the lower mark of the capillary tube.[13]
-
The kinematic viscosity can be calculated using the viscometer constant, and the dynamic viscosity can be determined by multiplying the kinematic viscosity by the density of the liquid.
-
Visualizations
Logical Workflow for Physical Property Determination
The following diagram illustrates the general workflow for the experimental determination of the physical properties of a chemical substance like this compound.
Caption: Workflow for Experimental Physical Property Determination.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H12N2O | CID 3269221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 7556-55-0 [m.chemicalbook.com]
- 4. This compound | 7556-55-0 [chemicalbook.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
An In-depth Technical Guide to the Solubility of 1-Formyl-4-methylpiperazine in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Formyl-4-methylpiperazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines a qualitative assessment based on the compound's molecular structure with detailed, standardized experimental protocols for determining solubility. This information is crucial for the effective application of this compound in research, synthesis, and formulation development.
Physicochemical Properties of this compound
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 7556-55-0 | [1] |
| Molecular Formula | C₆H₁₂N₂O | [1][2] |
| Molecular Weight | 128.17 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 236-238 °C | [4] |
| Density (Predicted) | 1.113 ± 0.06 g/cm³ | [4] |
Solubility Profile
Quantitative solubility data for this compound in common organic solvents is not extensively documented in scientific literature or safety data sheets. However, a qualitative assessment of its solubility can be inferred from its chemical structure.
This compound is a polar molecule. The presence of a formyl group and two nitrogen atoms within the piperazine ring allows for potential hydrogen bonding with protic solvents. The methyl group adds some non-polar character. Based on the principle of "like dissolves like," it is anticipated to be soluble in polar solvents and less soluble in non-polar solvents.
Table 1: Qualitative Solubility Assessment of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Soluble | The formyl group and piperazine nitrogens can form hydrogen bonds with water. |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the solute. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, its polarity and hydrogen bonding capacity suggest good solubility. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone should allow for good dissolution of the compound. |
| Dichloromethane | Polar Aprotic | Soluble | A common solvent for many organic compounds, likely to dissolve this compound. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, expected to be a suitable solvent. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | May exhibit moderate solubility due to its intermediate polarity. |
| Toluene | Non-polar | Sparingly Soluble | As a non-polar aromatic solvent, it is unlikely to effectively solvate the polar functional groups. |
| Hexane | Non-polar | Insoluble | The significant polarity of the solute is expected to result in poor solubility in a non-polar alkane. |
Disclaimer: The solubility information in Table 1 is a qualitative prediction based on the chemical structure and has not been verified by experimental data. Researchers are strongly advised to determine the precise solubility for their specific applications and conditions using the experimental protocols outlined below.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in various solvents. This method is based on the principle of creating a saturated solution and subsequently quantifying the solute concentration.
Objective: To determine the quantitative solubility of this compound in a selection of common solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)
Procedure:
-
Preparation of Saturated Solutions:
-
Add a known volume (e.g., 2 mL) of the selected solvent to several vials.
-
To each vial, add an excess amount of this compound. The presence of an undissolved phase of the solute is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.
-
Accurately weigh the filtered saturated solution.
-
Dilute the filtered saturated solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted sample and the standard solutions using a calibrated GC-FID or HPLC method.
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or molarity (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While quantitative data is currently unavailable, the provided qualitative assessment and detailed experimental protocol offer a robust framework for its practical application.
References
Spectroscopic Data for 1-Formyl-4-methylpiperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Formyl-4-methylpiperazine (CAS 7556-55-0), a key building block in medicinal chemistry and drug development. While detailed experimental spectra are indexed in various databases, this document collates available information and presents predicted data based on the compound's structure to facilitate its identification and characterization. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.
Introduction
This compound is a derivative of piperazine featuring a formyl group on one nitrogen and a methyl group on the other. Its structural attributes make it a valuable synthon for the creation of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and structural confirmation in the synthesis of novel pharmaceutical agents. This guide serves as a core reference for researchers working with this compound.
Spectroscopic Data
The following sections present the expected and predicted spectroscopic data for this compound. It is important to note that while the existence of this data is confirmed in databases such as PubChem, the detailed, publicly available experimental spectra are limited.[1] The data presented here is therefore a combination of referenced information and predictions based on established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different nuclei in the molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-C=O (Formyl proton) |
| ~3.5 | t | 2H | -N(CHO)-CH₂- |
| ~3.3 | t | 2H | -N(CHO)-CH₂- |
| ~2.4 | t | 2H | -N(CH₃)-CH₂- |
| ~2.3 | t | 2H | -N(CH₃)-CH₂- |
| ~2.2 | s | 3H | -CH₃ |
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (Formyl carbon) |
| ~55 | -N(CH₃)-C H₂- |
| ~46 | -C H₃ |
| ~45 | -N(CHO)-C H₂- |
| ~40 | -N(CHO)-C H₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide (formyl) group and the aliphatic C-H bonds.
IR Absorption Data (Predicted)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2940 | Strong | C-H stretch (aliphatic) |
| ~2800 | Medium | C-H stretch (N-CH₃) |
| ~1670 | Strong | C=O stretch (amide I band) |
| ~1450 | Medium | C-H bend (CH₂) |
| ~1280 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 128.17 g/mol ), Electron Ionization (EI) would likely lead to a molecular ion peak and several characteristic fragment ions. The data below is based on predicted values.[2]
Mass Spectrometry Data (Predicted)
| m/z | Relative Abundance (%) | Proposed Fragment |
| 128 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - CHO]⁺ |
| 83 | Moderate | [M - CH₃ - CHO]⁺ |
| 70 | High | [Piperazine fragment]⁺ |
| 57 | High | [C₄H₉]⁺ or [CH₃N-CH₂-CH₂]⁺ |
| 42 | Moderate | [C₂H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-10 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans, as ¹³C is less sensitive than ¹H.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one or two drops of neat this compound onto one face of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin liquid film between the plates.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data
The following diagram shows the logical relationship between the different types of spectroscopic data and the structural features of this compound they help to identify.
Caption: How different spectroscopic techniques probe molecular structure.
References
Commercial Suppliers and Technical Guide for High-Purity 1-Formyl-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial sources for high-purity 1-Formyl-4-methylpiperazine (CAS No. 7556-55-0), a key building block in pharmaceutical synthesis. The document details available purity levels, and outlines a representative synthetic protocol. Furthermore, it explores the broader context of piperazine derivatives in drug discovery, particularly in oncology, and visualizes a relevant signaling pathway.
Commercial Availability of this compound
Sourcing high-purity this compound is critical for reproducible and reliable research and development. A survey of prominent chemical suppliers reveals a range of available purities and quantities. The following table summarizes offerings from several key vendors.
| Supplier | Purity | Available Quantities |
| Thermo Scientific Chemicals | 98% | 5 g, 25 g |
| TCI America | >98.0% (GC) | 25 g, 500 g |
| ChemShuttle | 95% | 100 g, 250 g, 500 g, 1 kg |
| Santa Cruz Biotechnology | For Research Use Only | Inquire for details |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C6H12N2O[1] |
| Molecular Weight | 128.17 g/mol [1] |
| IUPAC Name | 4-methylpiperazine-1-carbaldehyde[1] |
| CAS Number | 7556-55-0[1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is often a key step in the preparation of more complex pharmaceutical intermediates, such as 1-Amino-4-methylpiperazine. The following protocol is based on the formation of a "methyl formyl piperazine" concentrate as a synthetic intermediate.[2]
Materials and Equipment:
-
Piperazine hexahydrate
-
Formic acid
-
Formaldehyde
-
Reaction vessel with heating and stirring capabilities
-
Reduced pressure distillation apparatus
Procedure:
-
Methylation: Dissolve piperazine hexahydrate in formic acid and transfer the solution to a suitable reaction vessel.[2]
-
Heat the mixture to 90°C with constant stirring.[2]
-
Slowly add formaldehyde to the reaction mixture over a period of approximately 1 hour.[2]
-
Maintain the reaction temperature at 90-95°C for an additional hour to ensure the completion of the formylation reaction.[2]
-
Work-up: Following the reaction period, remove excess water and unreacted starting materials under reduced pressure. This will yield a concentrated solution of this compound.[2]
Purification:
For applications requiring high purity, the resulting concentrate can be further purified. While the provided literature primarily focuses on the subsequent conversion of this intermediate, standard purification techniques for liquid organic compounds, such as vacuum distillation, can be employed to achieve higher purity levels. The boiling point of this compound is a key parameter for successful distillation.
Role in Pharmaceutical Development and Signaling Pathways
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[3] Arylpiperazine derivatives, in particular, have garnered significant attention for their ability to interact with various biological targets, including receptors implicated in cancer pathogenesis.[3]
While a specific signaling pathway for this compound is not extensively documented, its role as a precursor to other active piperazine-containing molecules is well-established. For instance, derivatives of 1-Amino-4-methylpiperazine, which is synthesized from this compound, are used in the development of various therapeutic agents.[2]
The diagram below illustrates a generalized workflow for the synthesis of a this compound intermediate.
Given the established role of arylpiperazine derivatives in oncology, the following diagram depicts a simplified, conceptual signaling pathway where a hypothetical arylpiperazine derivative, synthesized using a this compound core, inhibits a cancer-related pathway. This is a representative diagram based on the known activities of this class of compounds.[3]
References
An In-depth Technical Guide to 1-Formyl-4-methylpiperazine: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and potential biological relevance of 1-Formyl-4-methylpiperazine (also known as 4-methylpiperazine-1-carbaldehyde). The information is intended for professionals in research, and drug development who may work with this compound.
Chemical and Physical Properties
This compound is a heterocyclic organic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 7556-55-0 | PubChem |
| Molecular Formula | C₆H₁₂N₂O | PubChem |
| Molecular Weight | 128.17 g/mol | PubChem |
| Boiling Point | 236-238°C | ChemicalBook |
| Flash Point | >110°C | ChemicalBook |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Refractive Index | 1.4910 | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Safety and Hazard Information
This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this chemical.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious eye damage/eye irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Skin sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |
Source: Sigma-Aldrich SDS
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Source: Sigma-Aldrich SDS
Fire-Fighting Measures
| Aspect | Instruction |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Flammable liquid and vapor. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air at elevated temperatures. |
| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |
Source: Sigma-Aldrich SDS
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.
Handling
-
Work under a fume hood.
-
Do not breathe vapors or mist.
-
Avoid contact with skin, eyes, and clothing.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage
-
Store in a well-ventilated place.
-
Keep container tightly closed.
-
Keep away from heat, sparks, and open flames.
-
Store at a recommended temperature of 2-8°C.[1]
-
The compound is hygroscopic and moisture-sensitive.
-
Store locked up.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general and widely applicable method for the N-formylation of amines using ethyl formate can be adapted.
General Procedure for N-formylation of N-methylpiperazine
This procedure is based on established methods for the N-formylation of secondary amines.
Materials:
-
N-methylpiperazine
-
Ethyl formate
-
Anhydrous solvent (e.g., toluene, THF)
-
Optional: Catalyst (e.g., solid-supported acid or base)
-
Standard laboratory glassware for reflux and distillation
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-methylpiperazine in an anhydrous solvent.
-
Add an excess of ethyl formate to the solution. The molar ratio of ethyl formate to N-methylpiperazine is typically between 2:1 and 5:1.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and mechanism of action of this compound are limited. However, the piperazine moiety is a common scaffold in many biologically active compounds. Derivatives of piperazine have been shown to interact with various biological targets, including G-protein coupled receptors and ion channels.
One of the notable activities of some piperazine-containing compounds is the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2]
Representative Signaling Pathway: GABA-A Receptor Modulation
The following diagram illustrates the general mechanism of GABA-A receptor modulation. Piperazine derivatives can act as allosteric modulators, enhancing the effect of GABA.
Caption: General mechanism of GABA-A receptor modulation by a piperazine derivative.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should always consult the most current Safety Data Sheet (SDS) for this compound from their supplier before handling the material and should be trained in proper laboratory techniques. The biological information provided is based on the activities of related compounds and may not be representative of this compound itself.
References
Molecular structure and weight of 1-Formyl-4-methylpiperazine.
This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of 1-Formyl-4-methylpiperazine. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of this compound.
Molecular Structure and Properties
This compound, also known by its IUPAC name 4-methylpiperazine-1-carbaldehyde, is a heterocyclic organic compound. It features a piperazine ring functionalized with a methyl group at one nitrogen atom and a formyl group at the other. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₆H₁₂N₂O | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2][3] |
| CAS Number | 7556-55-0 | [1][2][3] |
| IUPAC Name | 4-methylpiperazine-1-carbaldehyde | [2] |
| Appearance | Clear colorless to yellow liquid | |
| Boiling Point | 236-238 °C | |
| Density (Predicted) | 1.113 g/cm³ | |
| SMILES | CN1CCN(CC1)C=O | [4] |
| InChIKey | JQTMGOLZSBTZMS-UHFFFAOYSA-N | [4] |
Synthesis of this compound
This compound is a key intermediate in various synthetic pathways. One notable method involves the formylation of N-methylpiperazine, which can be achieved through various reagents. A detailed experimental protocol for its synthesis as an intermediate, derived from the synthesis of 1-Amino-4-methylpiperazine, is provided below. This process starts from hexahydropyrimidine and involves a methylation and formylation step.
Experimental Protocol: Synthesis of this compound Intermediate
This protocol describes the formation of "methyl formyl piperazine," which corresponds to this compound, as the initial step in a multi-step synthesis.
Materials:
-
Hexahydropyrimidine
-
Formic acid
-
Formaldehyde
-
Reaction vessel with heating and stirring capabilities
-
Reduced pressure distillation apparatus
Procedure:
-
Dissolution: Dissolve hexahydropyrimidine in formic acid and transfer the solution to a suitable reaction vessel.[1]
-
Heating: Heat the reaction mixture to 90°C with continuous stirring.[1]
-
Addition of Formaldehyde: Slowly add formaldehyde to the heated solution over a period of approximately 1 hour.[1]
-
Reaction Maintenance: Maintain the reaction temperature between 90-95°C for an additional hour to ensure the completion of the formylation and methylation process.[1]
-
Concentration: Following the reaction period, remove excess water and unreacted starting materials under reduced pressure. This step yields a concentrated solution of this compound.[1]
This concentrated solution can then be used in subsequent reaction steps, such as hydrolysis, for the synthesis of other derivatives like 1-Amino-4-methylpiperazine.
Applications in Drug Development
The piperazine moiety is a significant scaffold in medicinal chemistry, and derivatives like this compound serve as crucial building blocks for the synthesis of various pharmaceutical agents.[5][6] Its structural features allow for the introduction of diverse functional groups, enabling the development of new drug candidates with a wide range of biological activities. The N-methylpiperazine group, which can be accessed from this compound, is found in numerous FDA-approved drugs.[6]
Visualizations
Molecular Structure
The following diagram illustrates the two-dimensional structure of this compound.
Caption: 2D chemical structure of this compound.
Synthesis Workflow
The diagram below outlines the key steps in the experimental workflow for the synthesis of the this compound intermediate.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H12N2O | CID 3269221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. ossila.com [ossila.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
The Pivotal Role of 1-Formyl-4-methylpiperazine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Formyl-4-methylpiperazine, a derivative of the privileged piperazine scaffold, has emerged as a versatile and highly valuable building block in the synthesis of a diverse array of therapeutic agents. Its unique structural features allow for facile introduction of the N-methylpiperazine moiety, a pharmacophore frequently associated with enhanced potency, selectivity, and favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for oncology and ligands for central nervous system (CNS) targets. This document details synthetic protocols, summarizes quantitative biological data, and illustrates key experimental workflows and signaling pathways to empower researchers in leveraging this important synthetic intermediate for drug discovery.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a ubiquitous structural motif in a vast number of clinically successful drugs, spanning therapeutic areas such as oncology, psychiatry, and infectious diseases.[1][2] The two nitrogen atoms within the six-membered ring offer a unique combination of properties: they can act as hydrogen bond acceptors and their basicity can be modulated to optimize drug-target interactions and physicochemical properties like solubility and oral bioavailability.[1][2] The N-methylpiperazine group, in particular, is a common feature in many bioactive molecules, contributing to improved target affinity and metabolic stability. This compound serves as a key intermediate for the introduction of this important pharmacophore.
Synthesis of this compound
The synthesis of this compound can be achieved through the formylation of N-methylpiperazine. A common and efficient method involves the use of formic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water.
Experimental Protocol: Synthesis via Formic Acid
Objective: To synthesize this compound from N-methylpiperazine.
Materials:
-
N-methylpiperazine
-
Formic acid (85-98%)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-methylpiperazine (1.0 equivalent) and toluene.
-
With stirring, add formic acid (1.0-1.2 equivalents) to the flask.[3]
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.
Applications in Oncology: Targeting Kinase Signaling Pathways
The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The N-methylpiperazine moiety is a prevalent feature in numerous kinase inhibitors, where it often serves to enhance solubility and engage in key interactions within the ATP-binding pocket of the target kinase. This compound is a critical precursor for introducing this group in the synthesis of potent and selective kinase inhibitors.
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[4][5] Several PI3K inhibitors incorporate the N-methylpiperazine scaffold.
Quantitative Data: PI3K Inhibitory Activity of Piperazine-Containing Compounds
The following table summarizes the inhibitory activities of representative compounds containing the N-methylpiperazine moiety against PI3K isoforms. While not all of these compounds are explicitly synthesized from this compound, they exemplify the potency achievable with this pharmacophore.
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| Compound 17p | PI3Kα | 31.8 ± 4.1 | - | [6] |
| Compound 17p | PI3Kδ | 15.4 ± 1.9 | - | [6] |
| BKM-120 | PI3Kα | 44.6 ± 3.6 | - | [6] |
| ZSTK474 Analog 2b | PI3Kα | 2.9 | - | [7] |
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Inhibition
Objective: To assess the inhibitory effect of a test compound on the phosphorylation of Akt, a downstream effector of PI3K.
Materials:
-
Cancer cell line (e.g., MCF7, A549)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.
Caption: Inhibition of the PI3K/Akt signaling pathway by N-methylpiperazine-containing compounds.
Applications in CNS Drug Discovery: Targeting Serotonergic Receptors
The serotonergic system, particularly the 5-HT1A receptor, is a key target for the treatment of depression and anxiety disorders.[2] Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands, and this compound can serve as a precursor to the N-methylpiperazine moiety in these structures.[8][9]
5-HT1A Receptor Ligands
The affinity of arylpiperazine derivatives for the 5-HT1A receptor is highly dependent on the nature of the aromatic ring and the substituents on the piperazine nitrogen.
Quantitative Data: 5-HT1A Receptor Binding Affinity of Arylpiperazine Derivatives
The following table presents the binding affinities (Ki) of representative arylpiperazine compounds for the 5-HT1A receptor. This data highlights the high affinity that can be achieved with this structural class.
| Compound Class | Ki (nM) | Reference |
| N4-unsubstituted N1-arylpiperazines | low-nanomolar range | [8] |
| N4-aralkyl heterobicyclic phenylpiperazines | 0.15 - 28 | [1] |
Experimental Protocol: 5-HT1A Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Rat brain cortex homogenate (source of 5-HT1A receptors)
-
[3H]-8-OH-DPAT (radioligand)
-
Test compound
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to isolate the membrane fraction containing the receptors.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of [3H]-8-OH-DPAT, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for the synthesis and evaluation of 5-HT1A receptor ligands.
Conclusion
This compound is a fundamentally important and versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors and high-affinity CNS ligands underscores its value in modern drug discovery. The straightforward introduction of the N-methylpiperazine moiety, a well-established pharmacophore, allows for the systematic optimization of lead compounds to achieve desired biological activity and pharmacokinetic profiles. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in their drug development programs. As the demand for novel therapeutics continues to grow, the strategic application of such key intermediates will remain a critical component of successful medicinal chemistry campaigns.
References
- 1. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Formyl-4-methylpiperazine and Its Derivatives for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of 1-Formyl-4-methylpiperazine and its derivatives, focusing on their synthesis, chemical properties, and diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, summarized quantitative data, and visualizations of relevant biological pathways.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₆H₁₂N₂O.[1][2] It belongs to the piperazine class of compounds, which are known for their significant presence in a wide array of biologically active molecules.[3][4] The piperazine nucleus is a versatile scaffold in medicinal chemistry, and modifications to this core structure, such as the addition of a formyl group at the 1-position and a methyl group at the 4-position, can lead to compounds with a range of pharmacological properties. This guide will delve into the synthesis of this compound's precursors, the biological potential of its derivatives, and the experimental methodologies used to evaluate them.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| CAS Number | 7556-55-0 | [1][2][5] |
| Molecular Formula | C₆H₁₂N₂O | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Boiling Point | 236-238°C | [6] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | >110°C | [6] |
| Refractive Index | 1.4910 | [6] |
| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [6] |
Synthesis and Experimental Protocols
While a direct, detailed synthesis protocol for this compound was not prominently available in the reviewed literature, the synthesis of its important precursor, 1-Amino-4-methylpiperazine, is well-documented and crucial for the generation of various derivatives.
Synthesis of 1-Amino-4-methylpiperazine
1-Amino-4-methylpiperazine is a key intermediate for many pharmaceutical agents, including the antibiotic rifampicin.[7] A common synthetic route involves the nitrosation of N-methylpiperazine followed by reduction.
Experimental Protocol: Synthesis of 1-Amino-4-methylpiperazine via Nitrosation and Reduction
This protocol is based on a method described for the synthesis of 1-amino-4-methylpiperazine from N-methylpiperazine.[8]
Step 1: Nitrosation of N-methylpiperazine
-
In a reaction vessel, prepare an aqueous solution of N-methylpiperazine.
-
Cool the solution to 30°C.
-
Slowly add a sodium nitrite solution dropwise to the N-methylpiperazine solution while maintaining the temperature at 30°C.
-
After the addition is complete, continue the reaction with stirring for 30 minutes to ensure complete nitrosation, yielding a solution of 1-methyl-4-nitrosopiperazine.
Step 2: Reduction of 1-methyl-4-nitrosopiperazine
-
To the resulting 1-methyl-4-nitrosopiperazine solution, add glacial acetic acid.
-
Cool the mixture and then gradually add zinc powder while maintaining the temperature between 30-40°C.
-
After the addition of zinc powder is complete, continue the reaction for 1.5 hours at 30-40°C.
-
Cool the reaction mixture to approximately 15°C and let it stand overnight.
-
Filter the mixture to remove solid byproducts. The resulting filtrate is a solution of 1-amino-4-methylpiperazine.
Step 3: Extraction and Purification
A patented method for the extraction and purification of 1-amino-4-methylpiperazine involves the use of a phase transfer catalyst and reaction with a ketone to form a ketal, followed by hydrolysis and distillation.[8]
-
The aqueous solution of 1-amino-4-methylpiperazine is mixed with a halogenated hydrocarbon solvent (e.g., chloroform) and a ketone (e.g., methyl isobutyl ketone) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) and a carrier catalyst (e.g., Al₂O₃).
-
The mixture is heated under reflux, leading to the formation of a 1-amino-4-methylpiperazine ketal compound, which is soluble in the organic phase.
-
The organic layer is separated, and the solvent is recovered by distillation.
-
The resulting ketal is then hydrolyzed using an acid (e.g., acetic acid) to yield the crude 1-amino-4-methylpiperazine.
-
Final purification is achieved by reduced-pressure distillation.
Below is a DOT script visualizing the general workflow for the synthesis and purification of 1-Amino-4-methylpiperazine.
Derivatives of this compound and Their Biological Activities
The piperazine scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, anticonvulsant, anthelmintic, antimicrobial, and anticancer properties.[3][4]
Schiff Base Derivatives of 1-Amino-4-methylpiperazine
Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are known for their broad spectrum of biological activities.[7] New Schiff bases synthesized from 1-amino-4-methylpiperazine and various aromatic aldehydes have shown potential as biologically active compounds.[7]
Experimental Protocol: General Synthesis of Schiff Bases from 1-Amino-4-methylpiperazine
The following is a general method for the synthesis of Schiff base derivatives of 1-amino-4-methylpiperazine.[7]
-
Dissolve 1-amino-4-methylpiperazine in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired aromatic aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a specified time (typically a few hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with a cold solvent, and dried.
-
Further purification can be achieved by recrystallization.
Quantitative Data for Synthesized Schiff Base Derivatives:
| Compound | Aromatic Aldehyde | Yield (%) | Melting Point (°C) |
| 3 | 3-nitrobenzaldehyde | 88 | 105 |
| 5 | 4-fluorobenzaldehyde | Not Specified | Not Specified |
Data extracted from a study on the synthesis of Schiff bases from 1-amino-4-methylpiperazine.[7]
1,4-Diformyl-piperazine Ferrostatin-1 Derivatives as Ferroptosis Inhibitors
A recent study focused on the design and synthesis of novel 1,4-diformyl-piperazine-based derivatives of ferrostatin-1 (Fer-1), a known inhibitor of ferroptosis.[9] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.
These synthesized compounds demonstrated significant anti-ferroptosis activity.[9] Mechanistic studies revealed that the most potent compound, Compound 24, effectively reduced intracellular reactive oxygen species (ROS) levels, mitigated mitochondrial damage, and enhanced the expression of glutathione peroxidase 4 (GPX4).[9] GPX4 is a key enzyme that protects cells from membrane lipid peroxidation.
The general signaling pathway of ferroptosis and the inhibitory action of these derivatives can be visualized as follows:
References
- 1. This compound | C6H12N2O | CID 3269221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. This compound | 7556-55-0 [chemicalbook.com]
- 6. This compound CAS#: 7556-55-0 [m.chemicalbook.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
- 9. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Formyl-4-methylpiperazine in Vilsmeier-Haack Reaction Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][3] This process provides a powerful tool for the introduction of a formyl group (-CHO), a key functional group that serves as a precursor for a wide array of more complex molecules in medicinal chemistry and materials science.
While DMF is the conventional reagent, other N,N-disubstituted formamides can also be employed to generate analogous Vilsmeier reagents.[2] This opens the possibility of using alternative formylating agents such as 1-formyl-4-methylpiperazine to potentially modulate reactivity, selectivity, or physical properties of the reaction intermediates. This document provides a detailed overview of the Vilsmeier-Haack reaction, including established protocols using DMF and theoretical protocols for the application of this compound as a DMF analogue.
Vilsmeier Reagent: Formation and Mechanism
The first step of the Vilsmeier-Haack reaction is the formation of the Vilsmeier reagent, a chloroiminium ion.[2][3] This is achieved by the reaction of a substituted amide with phosphorus oxychloride.[2][3] The resulting iminium ion is a weak electrophile that can react with electron-rich aromatic compounds.[3][4]
The overall mechanism proceeds through an electrophilic aromatic substitution, where the activated aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[2]
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation using DMF and POCl₃
This protocol is a standard method for the formylation of an electron-rich aromatic substrate.
Materials:
-
Electron-rich aromatic or heteroaromatic substrate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (or other suitable solvent)
-
Sodium acetate
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substrate (1.0 equiv) in anhydrous DMF. Cool the solution to 0 °C using an ice bath. To this solution, add phosphorus oxychloride (1.5 equiv) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is often exothermic.
-
Reaction with Aromatic Substrate: After the addition of POCl₃ is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, heating may be required (e.g., 60-80 °C).
-
Workup: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 10-30 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.
Protocol 2: Hypothetical Protocol for Vilsmeier-Haack Formylation using this compound and POCl₃
Disclaimer: This protocol is a theoretical adaptation of the standard Vilsmeier-Haack reaction. Due to a lack of specific literature precedence for the use of this compound in this reaction, this procedure should be considered as a starting point for investigation and optimization.
Rationale: this compound, as an N,N-disubstituted formamide, is expected to react with POCl₃ to form the corresponding Vilsmeier reagent. The general principles of the reaction are anticipated to be similar to those observed with DMF.
Materials:
-
Electron-rich aromatic or heteroaromatic substrate
-
This compound, anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (or other suitable solvent)
-
Sodium acetate
-
Deionized water
-
Ethyl acetate (or other suitable extraction solvent)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.5 equiv) in anhydrous DCM. Cool the solution to 0 °C using an ice bath. To this solution, add phosphorus oxychloride (1.5 equiv) dropwise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Aromatic Substrate: Add a solution of the electron-rich aromatic substrate (1.0 equiv) in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be necessary for less reactive substrates.
-
Workup: After the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to ensure complete hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude aldehyde by column chromatography on silica gel.
Data Presentation
As there is no specific quantitative data available for the use of this compound in the Vilsmeier-Haack reaction, the following table provides a general comparison of reaction parameters for the formylation of various substrates using the standard DMF/POCl₃ system. This can serve as a benchmark for potential investigations with this compound.
| Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| N,N-Dimethylaniline | 2 | Steam Bath | 80-84 | Organic Syntheses, Coll. Vol. 4, p.331 (1963) |
| Indole | 1 | 90-100 | 97 | Organic Syntheses, Coll. Vol. 4, p.539 (1963) |
| Pyrrole | 0.25 | 25 | 75 | J. Am. Chem. Soc. 1953, 75, 21, 5493–5494 |
| Anisole | 5 | 100 | 40-50 | J. Chem. Soc. 1954, 2831-2833 |
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack reaction.
Experimental Workflow for Vilsmeier-Haack Formylation
Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.
References
Application Notes & Protocols: Efficient N-Formylation of Primary Amines Using Formic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylation is a fundamental chemical transformation in organic synthesis, serving as a crucial step in the preparation of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a formyl group (-CHO) to a primary or secondary amine yields a formamide. These formamides are not only stable protecting groups for amines but also serve as key precursors for the synthesis of isocyanides, N-methylamines, and various heterocyclic compounds. While numerous reagents can effect N-formylation, many suffer from drawbacks such as toxicity, high cost, moisture sensitivity, or harsh reaction conditions.
Formic acid stands out as a simple, economical, and readily available reagent for N-formylation.[1] Various protocols have been developed that utilize formic acid, either alone under thermal conditions, or in combination with activating agents or catalysts, to efficiently formylate a broad range of amine substrates.[2][3] This application note details a robust and versatile protocol for the N-formylation of primary amines using formic acid, highlighting its efficiency, broad substrate scope, and operational simplicity.
Data Presentation: Reaction Scope and Yields
The following tables summarize the results for the N-formylation of various primary amines using formic acid under different conditions. These protocols demonstrate high efficiency for a diverse set of substrates, including aromatic and aliphatic amines.
Table 1: N-Formylation of Aromatic Amines with Formic Acid
This table presents the reaction of various substituted anilines with formic acid under solvent-free conditions or in the presence of a solvent like toluene. The use of a Dean-Stark trap in refluxing toluene is a common strategy to drive the reaction to completion by removing the water byproduct.[4]
| Entry | Substrate (Amine) | Formylating Agent | Conditions | Time (h) | Yield (%) |
| 1 | Aniline | Formic Acid | 60 °C, neat | 1 | 94 |
| 2 | p-Toluidine | Formic Acid | 60 °C, neat | 1 | 97 |
| 3 | p-Anisidine | Formic Acid | 60 °C, neat | 1.5 | 96 |
| 4 | p-Chloroaniline | Formic Acid | 60 °C, neat | 2 | 92 |
| 5 | Aniline | 85% Formic Acid | Toluene, reflux, Dean-Stark | 4-9 | 98 |
| 6 | N-Methylaniline | 85% Formic Acid | Toluene, reflux, Dean-Stark | 4-9 | 98 |
| 7 | p-Nitroaniline | 85% Formic Acid | Toluene, reflux, Dean-Stark | - | No Reaction |
Data compiled from multiple sources demonstrating common yields and reaction times.[4][5]
Table 2: N-Formylation of Aliphatic and Benzylic Amines with Formic Acid
This table showcases the versatility of formic acid for the formylation of various aliphatic and benzylic primary amines.
| Entry | Substrate (Amine) | Formylating Agent | Conditions | Time (h) | Yield (%) |
| 1 | Benzylamine | Formic Acid | 60 °C, neat | 2 | 93 |
| 2 | n-Hexylamine | Formic Acid | 60 °C, neat | 3 | 94 |
| 3 | Cyclohexylamine | 85% Formic Acid | Toluene, reflux, Dean-Stark | 4-9 | 95 |
| 4 | Benzylamine | 85% Formic Acid | Toluene, reflux, Dean-Stark | 4-9 | 98 |
Data compiled from multiple sources illustrating the broad applicability of the method.[4][5]
Experimental Protocols
Two common and effective protocols for the N-formylation of primary amines using formic acid are provided below.
Protocol 1: Solvent-Free N-Formylation
This method is environmentally friendly as it avoids the use of a solvent and is particularly effective for many aromatic and aliphatic amines.[5]
Materials:
-
Primary amine (1.0 mmol)
-
Formic acid (85-90%) (2.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask, add the primary amine (1.0 mmol).
-
Add formic acid (2.0 mmol) to the flask.
-
Stir the reaction mixture at 60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize excess formic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-formyl product.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: N-Formylation in Toluene with a Dean-Stark Trap
This protocol is highly efficient for driving the reaction to completion by the azeotropic removal of water.[4]
Materials:
-
Primary amine (1.0 g)
-
Aqueous 85% formic acid (1.0-1.2 equivalents)
-
Toluene
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add the primary amine (1.0 g) and toluene to the flask.
-
Add aqueous 85% formic acid (1.0-1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 4-9 hours, or until TLC indicates the consumption of the starting amine.
-
Cool the reaction mixture to room temperature.
-
Evaporate the toluene under reduced pressure. The resulting crude N-formyl compound is often of high purity.
-
If further purification is needed, the residue can be purified by column chromatography.
Mandatory Visualizations
Experimental Workflow for N-Formylation
Caption: Workflow for the N-formylation of primary amines.
Reaction Mechanism
Caption: Mechanism of N-formylation with formic acid.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Formyl-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-formyl-4-methylpiperazine as a versatile reagent in the synthesis of various heterocyclic compounds. The protocols detailed below are based on the principles of the Vilsmeier-Haack reaction, a powerful tool for the formylation and subsequent cyclization of suitable substrates. While traditionally employing dimethylformamide (DMF), the use of this compound offers an alternative route, potentially influencing reaction kinetics, yields, and product profiles due to its distinct electronic and steric properties.
Introduction to this compound in Heterocyclic Synthesis
This compound can serve as a precursor to a Vilsmeier-type reagent upon reaction with a halogenating agent, such as phosphorus oxychloride (POCl₃). This in situ generated electrophilic species, a chloroiminium salt, is the key intermediate for the formylation of electron-rich systems and active methylene compounds. The subsequent intramolecular cyclization of the formylated intermediates with a suitable nucleophile leads to the formation of a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
The general workflow for the synthesis of heterocyclic compounds using this compound via a Vilsmeier-Haack type reaction is depicted below.
Caption: General workflow for heterocyclic synthesis.
Synthesis of 4-Formylpyrazoles
The Vilsmeier-Haack reaction is a well-established method for the synthesis of 4-formylpyrazoles from hydrazones. This reaction involves the formylation of the active methylene group of the hydrazone followed by cyclization.
Experimental Protocol:
Materials:
-
Substituted acetophenone hydrazone
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate solution
-
Methanol or ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool this compound to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled this compound with constant stirring.
-
Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.
-
To this reagent, add the substituted acetophenone hydrazone (1 equivalent) portion-wise while maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture in a water bath at 60-70°C for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure 4-formylpyrazole.
Table 1: Hypothetical Reaction Parameters for the Synthesis of 4-Formylpyrazoles
| Entry | Hydrazone Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetophenone hydrazone | 4 | 65 | 85 |
| 2 | 4-Methylacetophenone hydrazone | 4.5 | 65 | 82 |
| 3 | 4-Chloroacetophenone hydrazone | 5 | 70 | 78 |
Note: The data in this table is hypothetical and serves as a guideline for potential outcomes based on similar reactions with DMF.
Caption: Proposed reaction pathway for 4-formylpyrazole synthesis.
Synthesis of Pyrimidines
Substituted pyrimidines can be synthesized through the reaction of compounds containing an active methylene group adjacent to a carbonyl or cyano group with a Vilsmeier reagent derived from this compound, followed by cyclization with a suitable binucleophile like urea or thiourea.
Experimental Protocol:
Materials:
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Urea or Thiourea
-
Sodium ethoxide
-
Ethanol
-
Ice-cold water
Procedure:
-
Prepare the Vilsmeier reagent from this compound and POCl₃ as described in the previous protocol.
-
Add the active methylene compound (1 equivalent) to the Vilsmeier reagent and stir the mixture at room temperature for 2-3 hours.
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add urea or thiourea (1.1 equivalents) to the sodium ethoxide solution and stir until dissolved.
-
Slowly add the formylated intermediate mixture to the urea/thiourea solution.
-
Reflux the resulting mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent.
Table 2: Hypothetical Reaction Parameters for the Synthesis of Pyrimidines
| Entry | Active Methylene Compound | Binucleophile | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Malononitrile | Urea | 6 | Reflux | 75 |
| 2 | Ethyl cyanoacetate | Thiourea | 8 | Reflux | 70 |
Note: The data in this table is hypothetical and serves as a guideline for potential outcomes based on similar reactions with DMF.
Caption: Two-step synthesis of pyrimidines.
Synthesis of Quinazolines
The synthesis of quinazolines can be achieved by the Vilsmeier-Haack reaction of N-aryl amides or related compounds. The reaction proceeds through formylation of the aromatic ring followed by cyclization involving the amide nitrogen.
Experimental Protocol:
Materials:
-
Substituted N-arylbenzamide
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ammonia solution or ammonium salt
Procedure:
-
Prepare the Vilsmeier reagent from this compound and POCl₃.
-
Add the N-arylbenzamide (1 equivalent) to the Vilsmeier reagent and heat the mixture at 80-90°C for 3-4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Basify the mixture with an ammonia solution to induce cyclization and precipitation of the quinazoline derivative.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure quinazoline.
Table 3: Hypothetical Reaction Parameters for the Synthesis of Quinazolines
| Entry | N-Arylbenzamide Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-phenylbenzamide | 3 | 85 | 80 |
| 2 | N-(4-methylphenyl)benzamide | 3.5 | 85 | 77 |
| 3 | N-(4-chlorophenyl)benzamide | 4 | 90 | 72 |
Note: The data in this table is hypothetical and serves as a guideline for potential outcomes based on similar reactions with DMF.
Caption: Logical steps in quinazoline synthesis.
Safety and Handling
This compound and phosphorus oxychloride are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions involving POCl₃ are exothermic and should be conducted with care, especially during the initial mixing of reagents.
Disclaimer: The provided protocols and data are based on established chemical principles of the Vilsmeier-Haack reaction. While this compound is a viable alternative to DMF, specific reaction conditions may require optimization for each substrate to achieve optimal yields. Researchers should conduct their own risk assessments and small-scale trials before scaling up any reaction.
Experimental procedure for using 1-Formyl-4-methylpiperazine in peptide synthesis.
Introduction
N-terminal formylation is a crucial modification in peptide synthesis, often required for the biological activity of peptides and for mimicking post-translational modifications. While various formylating agents can be employed, a well-established and cost-effective method involves the use of formic acid activated with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). This document provides a detailed protocol for the N-terminal formylation of peptides synthesized on a solid support using this methodology. Although the specific use of 1-Formyl-4-methylpiperazine as a formylating agent in peptide synthesis is not extensively documented in readily available literature, the principles and procedures outlined below for on-resin formylation are widely applicable and serve as a reliable alternative.
Data Presentation
The efficiency of the N-terminal formylation reaction is significantly influenced by temperature. Lower temperatures have been shown to improve yields by minimizing the decomposition of the formylating agent.
| Temperature (°C) | Reaction Time | Yield of Purified Product | Reference |
| 10 to Room Temperature | Not specified | Low (5%) | [1] |
| 4 | Overnight | High (70%-75%) | [1] |
Experimental Protocols
This protocol describes the N-terminal formylation of a peptide that has been assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
Formic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Diethyl ether
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Reagents for Kaiser test (Ninhydrin, Pyridine, KCN)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Reaction vessel for solid-phase synthesis
-
Shaker/rocker
-
Filtration apparatus
-
Rotary evaporator
Procedure:
1. Preparation of the Formylating Reagent: a. In a flask, combine formic acid (25 mmol, 0.94 mL) and DCC (12.5 mmol, 2.57 g) in diethyl ether (14.5 mL).[1] b. Incubate the mixture at 0 °C for 4 hours with stirring.[1] This allows for the formation of the active formylating species. c. After incubation, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.[1] d. Reduce the volume of the filtrate to approximately 2 mL by evaporation under vacuum.[1]
2. N-Terminal Formylation of the Peptidyl-Resin: a. Swell the peptidyl-resin (with the free N-terminus) in DMF (1 mL) in a reaction vessel. b. Add the concentrated formylating reagent from step 1d to the resin slurry. c. Add DIEA (125 mmol, 20 µL) to the reaction mixture.[1] d. Secure the reaction vessel on a shaker or rocker and allow the reaction to proceed overnight at 4 °C.[1] The low temperature is crucial to prevent the decomposition of formic acid.[1]
3. Monitoring the Reaction: a. After the overnight incubation, take a small sample of the resin beads and wash them thoroughly with DMF. b. Perform a Kaiser test to check for the presence of free primary amines.[1][2] A negative Kaiser test (the beads remain colorless or yellowish) indicates the completion of the formylation reaction.
4. Cleavage and Deprotection: a. Once the formylation is complete, wash the resin thoroughly with DMF and then with a solvent like dichloromethane (DCM) to prepare for cleavage. b. Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood. c. Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling. d. Filter the resin and collect the filtrate containing the formylated peptide. e. Precipitate the peptide by adding cold diethyl ether to the filtrate. f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual cleavage cocktail. g. Dry the peptide pellet under vacuum.
5. Purification and Analysis: a. Purify the crude formylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.
Mandatory Visualization
References
Application Notes and Protocols: 1-Formyl-4-methylpiperazine Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Formyl-4-methylpiperazine is a heterocyclic compound that primarily serves as a versatile synthetic intermediate in organic chemistry. While the core piperazine structure is found in numerous catalytically active molecules, this compound itself is not typically employed as a catalyst. Instead, its utility lies in its role as a key building block for the synthesis of more complex molecules, including pharmaceutical agents. The formyl group can act as a protecting group for the piperazine nitrogen or as a precursor for other functional groups. Notably, derivatives of this compound are crucial in the synthesis of important pharmaceutical compounds. For instance, the related compound, 1-amino-4-methylpiperazine, is a key intermediate in the production of the antibiotic rifampicin.[1] These application notes provide an overview of the synthesis of this compound and its derivatives, along with protocols for their use in further synthetic transformations.
Data Presentation
Table 1: Synthesis of 1-Amino-4-methylpiperazine Derivatives (Schiff Bases) [2]
| Aldehyde Reactant | Product | Yield (%) | Melting Point (°C) |
| 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | 88 | 105 |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | 62 | 77-78 |
| 3,4,5-Trimethoxybenzaldehyde | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | 81 | 141-142 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-methylpiperazine.
Materials:
-
1-Methylpiperazine
-
Formic acid
-
Toluene
-
Dean-Stark trap
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1-methylpiperazine in toluene, add 1.0-1.2 equivalents of formic acid.
-
Set up the reaction mixture with a Dean-Stark trap to remove water azeotropically.
-
Reflux the mixture until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Expected Outcome: This procedure affords N-formylpiperazine derivatives in high yields, often exceeding 90%.[3]
Protocol 2: Synthesis of 1-Amino-4-methylpiperazine from a Piperazine Precursor
This multi-step protocol outlines the synthesis of 1-amino-4-methylpiperazine, which involves the formation of a "methyl formyl piperazine" intermediate.[1]
Step 1: Methylation and Formylation
-
Dissolve piperazine hexahydrate in formic acid in a reaction vessel.
-
Heat the solution to 90°C.
-
Slowly add formaldehyde while stirring over a period of approximately 1 hour.
-
Maintain the reaction temperature at 90-95°C for an additional hour.
-
Remove excess water and unreacted starting materials under reduced pressure to obtain a concentrated solution of the methyl formyl piperazine intermediate.[1]
Step 2: Hydrolysis
-
To the concentrated solution from the previous step, add hydrochloric acid and water.
-
Heat the mixture to 105°C and reflux for 2 hours.
-
Distill under reduced pressure to remove the acidic distillate.
-
Cool the remaining solution to 15°C overnight and filter to obtain a solution of methyl piperazine hydrochloride.[1]
Step 3: Nitrosation
-
To the filtered solution of methyl piperazine hydrochloride, add a solution of sodium nitrite dropwise at 30°C.
-
Maintain this temperature for 30 minutes to yield a solution of 1-methyl-4-nitrosopiperazine.[1]
Step 4: Reduction
-
Add glacial acetic acid to the nitrosation product and cool the mixture.
-
Gradually add zinc powder while maintaining the temperature between 30-40°C.
-
Continue stirring for 1.5 hours at this temperature.
-
Cool the reaction mixture to 15°C, let it stand overnight, and then filter.
-
The filtrate containing the product is then worked up by basification and extraction with a suitable organic solvent (e.g., chloroform).
-
The final product, 1-amino-4-methylpiperazine, is purified by distillation.[1]
Protocol 3: Synthesis of Schiff Bases from 1-Amino-4-methylpiperazine
This protocol describes the synthesis of Schiff base derivatives from 1-amino-4-methylpiperazine and various aromatic aldehydes.[2]
Materials:
-
1-Amino-4-methylpiperazine
-
Aromatic aldehyde (e.g., 3-nitrobenzaldehyde, 4-fluorobenzaldehyde)
-
Absolute ethanol
-
Standard reflux apparatus
Procedure:
-
Dissolve the aromatic aldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Slowly add 1-amino-4-methylpiperazine (1.25 equivalents) to the solution.
-
Reflux the stirred reaction mixture for 3 hours.
-
After cooling, a precipitate will form.
-
Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure Schiff base product.[2]
Visualizations
Caption: Synthesis of this compound.
Caption: Multi-step synthesis of 1-Amino-4-methylpiperazine.
Caption: Synthesis of Schiff bases from 1-Amino-4-methylpiperazine.
References
Application Notes and Protocols: 1-Formyl-4-methylpiperazine as a High-Boiling Point Reaction Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Formyl-4-methylpiperazine is a polar aprotic solvent with a high boiling point, making it a potential alternative to commonly used solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) for chemical reactions requiring elevated temperatures. Its high boiling point allows for a wide reaction temperature range, enabling kinetics to be achieved that are not possible in lower-boiling solvents. This document provides a summary of its physicochemical properties, a comparison with other high-boiling point solvents, and a general protocol for its use in organic synthesis.
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented below. These properties underscore its suitability as a high-boiling point solvent.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Boiling Point | 236-238 °C | [1] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | >110 °C | |
| CAS Number | 7556-55-0 | [1] |
| IUPAC Name | 4-methylpiperazine-1-carbaldehyde | [1] |
Comparison with Common High-Boiling Point Solvents
To better understand its potential applications, the properties of this compound are compared with those of other common high-boiling point polar aprotic solvents.
| Solvent | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) |
| This compound | 236-238 | Not available | Not available |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 3.86 |
| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | 3.96 |
| N-Methyl-2-pyrrolidone (NMP) | 203 | 32.3 | 4.09 |
| Dimethylacetamide (DMAc) | 165 | 37.8 | 3.72 |
Potential Applications
While specific examples of this compound as a primary reaction solvent are not extensively documented in publicly available literature, its properties as a high-boiling polar aprotic solvent suggest its potential utility in a variety of organic reactions that require high temperatures. These include:
-
Nucleophilic Aromatic Substitution (SNAc) Reactions: The polar nature of the solvent can help to stabilize charged intermediates, and the high temperature can overcome the activation energy for these often sluggish reactions.
-
Condensation Reactions: High temperatures are frequently required to drive the equilibrium of condensation reactions by removing water or other small molecules.
-
Synthesis of Heterocyclic Compounds: The formation of many heterocyclic rings requires significant heat. This compound could provide a suitable medium for such transformations.
Experimental Protocols
The following is a general protocol for conducting a chemical reaction using a high-boiling point solvent such as this compound. This protocol should be adapted based on the specific requirements of the reaction being performed.
General Protocol for a Reaction in a High-Boiling Point Solvent
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting materials and this compound as the solvent. The typical concentration of reactants can range from 0.1 M to 1 M.
-
The flask should be of an appropriate size to allow for efficient stirring and to be no more than half-full.
-
Ensure all glassware is properly clamped and the setup is in a well-ventilated fume hood.
-
-
Reaction Execution:
-
Begin stirring the reaction mixture.
-
Heat the reaction to the desired temperature using a suitable heating mantle and a temperature controller.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). Due to the high boiling point of the solvent, it may be necessary to dilute the reaction aliquot with a lower-boiling solvent before analysis.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure will depend on the properties of the product and the solvent. Common methods for removing a high-boiling point solvent include:
-
Aqueous Extraction: If the product is soluble in a water-immiscible organic solvent, dilute the reaction mixture with water and extract the product with the organic solvent. The high water solubility of this compound should facilitate its removal into the aqueous layer.
-
Distillation/Kugelrohr Distillation: If the product is significantly less volatile than the solvent, the product can be isolated by vacuum distillation.
-
Crystallization: If the product is a solid, it may be possible to induce crystallization by cooling the reaction mixture or by adding an anti-solvent.
-
-
Visualizations
The following diagrams illustrate a general workflow for reactions in high-boiling point solvents and the decision-making process for selecting such a solvent.
Caption: General workflow for a chemical reaction using a high-boiling point solvent.
Caption: Decision tree for selecting a high-boiling point reaction solvent.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for proper laboratory training and safety procedures. All experiments should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for Monitoring Reactions with 1-Formyl-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for monitoring chemical reactions involving 1-Formyl-4-methylpiperazine. The techniques described herein are essential for reaction kinetic studies, impurity profiling, and process optimization in research and drug development settings.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate monitoring of its formation and consumption during chemical reactions is paramount for ensuring reaction efficiency, product quality, and process safety. This document outlines the application of several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for real-time or quasi-real-time reaction monitoring.
Reaction Scheme: Formylation of 1-Methylpiperazine
A primary synthetic route to this compound involves the formylation of 1-methylpiperazine. This can be achieved through various formylating agents, including formic acid or through catalytic reactions involving carbon dioxide and a hydrogen source. Understanding the reaction pathway is critical for selecting appropriate analytical monitoring strategies.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely accessible technique for quantifying the consumption of reactants and the formation of products. For compounds like this compound which may have a weak UV chromophore, derivatization can be employed to enhance detection sensitivity.
This protocol is adapted from methods for analyzing similar piperazine derivatives and may require optimization for specific reaction matrices.
-
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in 1.9 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final volume of 2 mL.
-
If necessary, perform a derivatization step. For example, a reaction with a UV-active derivatizing agent can be performed post-quenching.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (or the maximum absorbance wavelength of the derivative).
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of 1-Methylpiperazine and this compound.
-
Calculate the concentration of the analyte in the reaction samples by comparing their peak areas to the calibration curve.
-
The quantitative data obtained from HPLC analysis can be summarized to monitor reaction progress.
| Time (minutes) | [1-Methylpiperazine] (M) | [this compound] (M) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.78 | 0.22 | 22 |
| 30 | 0.55 | 0.45 | 45 |
| 60 | 0.25 | 0.75 | 75 |
| 120 | 0.05 | 0.95 | 95 |
| 240 | <0.01 | 0.99 | >99 |
Table 1: Example of quantitative data from HPLC monitoring of the formylation of 1-Methylpiperazine.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for monitoring reactions at low concentrations and for identifying byproducts.
This protocol is based on methods developed for the analysis of related piperazine compounds and should be optimized for the specific reaction.[1][2]
-
Sample Preparation:
-
Prepare samples as described in the HPLC-UV protocol (Section 3.1.1). Dilution factors may need to be adjusted based on the sensitivity of the instrument.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 or HILIC column (e.g., 2.1 x 100 mm, 1.9 µm).[1]
-
Mobile Phase: (A) Water with 5 mM ammonium formate and 0.1% formic acid; (B) Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate the analyte from the starting material and any potential byproducts.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
1-Methylpiperazine: Precursor ion [M+H]⁺ → Product ion
-
This compound: Precursor ion [M+H]⁺ → Product ion
-
-
Optimize collision energies and other source parameters for each compound.
-
| Reaction Time (h) | Analyte | Concentration (ng/mL) |
| 0 | 1-Methylpiperazine | 1000 |
| This compound | 0 | |
| 1 | 1-Methylpiperazine | 550 |
| This compound | 450 | |
| 2 | 1-Methylpiperazine | 250 |
| This compound | 750 | |
| 4 | 1-Methylpiperazine | 50 |
| This compound | 950 | |
| 8 | 1-Methylpiperazine | <10 |
| This compound | 990 |
Table 2: Simulated quantitative data for LC-MS/MS monitoring of a formylation reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides excellent separation and structural information, which is useful for identifying unknown byproducts.
This protocol is adapted from general methods for piperazine analysis.[3]
-
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction and extract the analytes into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and filter.
-
The sample may require derivatization to improve volatility and chromatographic performance.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
| Retention Time (min) | Compound | Area (%) | Identification |
| 5.8 | 1-Methylpiperazine | 5.2 | Confirmed |
| 8.2 | This compound | 92.5 | Confirmed |
| 9.5 | Unknown Impurity 1 | 1.8 | Tentative |
| 10.1 | Unknown Impurity 2 | 0.5 | Tentative |
Table 3: Example of a GC-MS data summary for a reaction mixture, showing relative peak areas.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR allows for real-time monitoring of a reaction as it occurs within the NMR tube, providing rich kinetic and mechanistic information without the need for sampling.
-
Sample Preparation:
-
In an NMR tube, dissolve 1-Methylpiperazine in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known concentration of an internal standard (e.g., mesitylene or 1,4-dioxane).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the formylating agent directly to the NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Experiment: A series of 1D ¹H NMR spectra acquired at regular time intervals (e.g., every 5 minutes).
-
Temperature: Maintain the desired reaction temperature using the NMR probe's temperature control unit.
-
Ensure sufficient relaxation delays for quantitative measurements.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Calculate the concentration of each species at each time point relative to the constant integral of the internal standard.
-
| Time (min) | Integral (1-Methylpiperazine) | Integral (this compound) | Molar Ratio (Product/Starting Material) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.85 | 0.15 | 0.18 |
| 30 | 0.60 | 0.40 | 0.67 |
| 60 | 0.35 | 0.65 | 1.86 |
| 120 | 0.10 | 0.90 | 9.00 |
Table 4: Representative data from in-situ ¹H NMR monitoring of a formylation reaction.
Visualization of Experimental Workflow
The general workflow for monitoring a chemical reaction using the described analytical techniques can be visualized as follows:
Conclusion
The selection of an appropriate analytical technique for monitoring reactions with this compound depends on the specific requirements of the study, such as the need for high sensitivity, structural elucidation of byproducts, or real-time kinetic data. The protocols and data presentation formats provided in these application notes serve as a comprehensive guide for researchers to effectively monitor and optimize chemical processes involving this important synthetic intermediate. It is recommended to validate the chosen analytical method for the specific reaction matrix to ensure accurate and reliable results.[1]
References
Application Notes and Protocols: 1-Formyl-4-methylpiperazine as a Versatile Reagent in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-formyl-4-methylpiperazine as a stable, easy-to-handle precursor for the in situ generation of 4-methylpiperazin-1-yl isocyanide in multi-component reactions (MCRs). This approach circumvents the need to handle volatile and often foul-smelling isocyanides, streamlining the synthesis of complex molecules and libraries of compounds for drug discovery and development. The protocols detailed below are focused on the Ugi and Passerini reactions, two of the most powerful isocyanide-based MCRs.
Introduction: The "Isocyanide-Less" Approach
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for generating molecular diversity. However, the direct use of isocyanides can be challenging due to their pungent odor and potential toxicity.
A widely adopted solution is the in situ generation of isocyanides from their corresponding formamides. This compound serves as an excellent formamide precursor for the 4-methylpiperazin-1-yl isocyanide. This "isocyanide-less" approach involves the dehydration of the formamide in the reaction vessel, immediately followed by the multi-component reaction. Common dehydrating agents include phosphoryl chloride (POCl₃), triphenylphosphine/carbon tetrachloride (PPh₃/CCl₄), and tosyl chloride (TsCl) in the presence of a base.
Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By using this compound as a precursor, the piperazine moiety can be readily incorporated into peptide-like scaffolds, which are of significant interest in medicinal chemistry.
The overall transformation involves the in situ dehydration of this compound to form the corresponding isocyanide, which then participates in the Ugi four-component reaction.
Caption: General scheme of the Ugi-4CR using this compound.
The following diagram illustrates the typical laboratory workflow for performing a Ugi reaction with in situ isocyanide generation from this compound.
Caption: Experimental workflow for the Ugi reaction with this compound.
The following table presents representative yields for the Ugi reaction with in situ generated 4-methylpiperazin-1-yl isocyanide, using various aldehydes, amines, and carboxylic acids. These values are illustrative of typical outcomes for such reactions.
| Entry | Aldehyde (R¹) | Amine (R²) | Carboxylic Acid (R³) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | CH₂Cl₂/MeOH | 24 | 85 |
| 2 | Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | CH₂Cl₂/MeOH | 36 | 78 |
| 3 | 4-Nitrobenzaldehyde | Aniline | Propionic Acid | CH₂Cl₂/MeOH | 48 | 72 |
| 4 | Furfural | tert-Butylamine | Phenylacetic Acid | CH₂Cl₂/MeOH | 24 | 88 |
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Phosphoryl chloride (POCl₃, 1.1 equiv)
-
Triethylamine (NEt₃, 3.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Methanol (MeOH)
-
Standard work-up and purification reagents
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add this compound (1.0 mmol, 128.2 mg) and anhydrous dichloromethane (10 mL).
-
Add triethylamine (3.0 mmol, 0.42 mL) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.1 mmol, 0.10 mL) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1.5 hours. The formation of the isocyanide can be monitored by IR spectroscopy (a characteristic sharp peak around 2150 cm⁻¹).
-
In a separate flask, dissolve the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in anhydrous methanol (5 mL).
-
Add the methanol solution of the other components to the in situ generated isocyanide solution at 0 °C via a syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired α-acylamino amide.
Application in the Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. Similar to the Ugi reaction, this compound can be used as a precursor for the isocyanide component.
The reaction proceeds via the in situ formation of 4-methylpiperazin-1-yl isocyanide, which then reacts with an aldehyde and a carboxylic acid.
Caption: General scheme of the P-3CR using this compound.
The workflow for the Passerini reaction is similar to the Ugi reaction, with the omission of the amine component.
Caption: Experimental workflow for the Passerini reaction with this compound.
The following table provides representative yields for the Passerini reaction utilizing in situ generated 4-methylpiperazin-1-yl isocyanide.
| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | CH₂Cl₂ | 12 | 90 |
| 2 | Cyclohexanecarboxaldehyde | Benzoic Acid | CH₂Cl₂ | 24 | 82 |
| 3 | 4-Chlorobenzaldehyde | Phenylacetic Acid | THF | 18 | 85 |
| 4 | Acetaldehyde | Propionic Acid | CH₂Cl₂ | 12 | 75 |
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Phosphoryl chloride (POCl₃, 1.1 equiv)
-
Triethylamine (NEt₃, 3.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard work-up and purification reagents
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 128.2 mg) and anhydrous dichloromethane (15 mL).
-
Add triethylamine (3.0 mmol, 0.42 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.1 mmol, 0.10 mL) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 1.5 hours to generate the isocyanide.
-
To this solution, add the carboxylic acid (1.0 mmol) followed by the aldehyde (1.0 mmol).
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure α-acyloxy amide product.
Disclaimer: The provided protocols are representative methods for the use of this compound as an isocyanide precursor in multi-component reactions. Optimal conditions may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments. Always follow appropriate laboratory safety procedures.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Formyl-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance reaction yields and address common challenges when using 1-Formyl-4-methylpiperazine in chemical syntheses.
Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.
Vilsmeier-Haack Type Formylation Reactions
Question 1: Why is the yield of my formylated aromatic compound consistently low?
Answer:
Low yields in Vilsmeier-Haack type reactions using this compound can arise from several factors, primarily related to reagent activity, substrate reactivity, and reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from this compound and an activating agent (e.g., POCl₃, oxalyl chloride), is highly sensitive to moisture.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried (flame-dried or oven-dried).
-
Use anhydrous solvents.
-
Use fresh, high-purity this compound and activating agents.
-
-
-
Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic or heteroaromatic rings.[1] Substrates with electron-withdrawing groups may react sluggishly or not at all.
-
Troubleshooting:
-
Increase the reaction temperature. For less reactive substrates, temperatures up to 80°C may be necessary.[2]
-
Increase the stoichiometry of the Vilsmeier reagent (1.5 to 3 equivalents).
-
-
-
Suboptimal Reaction Temperature: The ideal temperature is substrate-dependent. While higher temperatures can drive the reaction to completion, they can also lead to side product formation.
-
Troubleshooting:
-
Start with a low temperature (e.g., 0°C) and gradually increase it while monitoring the reaction by TLC or LC-MS.
-
-
-
Incomplete Hydrolysis: The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde.
-
Troubleshooting:
-
Ensure a thorough aqueous workup, potentially with heating, to facilitate complete hydrolysis.
-
-
Question 2: My reaction is producing multiple formylated products. How can I improve selectivity?
Answer:
The formation of di- or even tri-formylated products is a common issue, especially with highly activated substrates.
Potential Causes and Troubleshooting Steps:
-
Excess Vilsmeier Reagent: An excess of the formylating agent can lead to multiple additions to the aromatic ring.
-
Troubleshooting:
-
Carefully control the stoichiometry. Start with a 1:1 to 1.2:1 molar ratio of the Vilsmeier reagent to your substrate.
-
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can also result in over-formylation.
-
Troubleshooting:
-
Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Reductive Amination Reactions
Question 3: The reductive amination using 1-methylpiperazine and a carbonyl compound is inefficient, resulting in a low yield of the desired tertiary amine.
Answer:
Low yields in reductive aminations can be due to issues with imine formation, the activity of the reducing agent, or side reactions. While this compound is not directly used in the reductive amination itself, this section is relevant for syntheses where 1-methylpiperazine is a reactant, and the product may subsequently be formylated.
Potential Causes and Troubleshooting Steps:
-
Inefficient Imine Formation: The initial condensation of the amine and carbonyl to form an imine or iminium ion is a critical equilibrium-driven step.
-
Troubleshooting:
-
Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation.
-
Acid catalysis can sometimes facilitate imine formation.
-
-
-
Choice of Reducing Agent: The choice of reducing agent is crucial. Some are more effective and selective than others.[3]
-
Troubleshooting:
-
-
Side Reactions: Aldehydes can undergo self-condensation (aldol reaction), and amines can be acylated by certain reducing agents.
-
Troubleshooting:
-
A one-pot procedure where the reducing agent is present from the start can minimize the concentration of the free aldehyde and imine, thus reducing side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound in a Vilsmeier-Haack reaction?
A1: Besides multiple formylations, potential side products can include chlorinated species if POCl₃ is used as the activating agent and the reaction temperature is too high. Additionally, with certain substrates, complex cyclization products can form.
Q2: How can I purify the product of a reaction involving this compound?
A2: The purification strategy will depend on the properties of your product.
-
Extraction: A standard aqueous workup followed by extraction with a suitable organic solvent is the first step.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying formylated products.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.
Q3: Can this compound be used as a solvent?
A3: While it is a liquid at room temperature, it is generally not used as a solvent due to its reactivity and potential to complicate the reaction mixture. It is typically used as a reagent in stoichiometric amounts.
Data Presentation
Table 1: Illustrative Yields for Vilsmeier-Haack Formylation of Various Substrates
| Substrate | Activating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Indole | POCl₃ | 35 | 1.5 | 91 | [5] |
| N,N-Dimethylaniline | POCl₃ | 70 | 2 | 85 | [6] |
| Anisole | POCl₃ | 60 | 6 | 78 | [7] |
| Pyrrole | POCl₃ | 25 | 2 | 80 | General knowledge |
| Thiophene | POCl₃ | 80 | 4 | 75 | General knowledge |
Table 2: Comparison of Reducing Agents for Reductive Amination of an Aldehyde with a Secondary Amine (Illustrative)
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 92 | [4] |
| NaBH₃CN | Methanol | 25 | 24 | 88 | [3] |
| H₂/Pd-C | Ethanol | 50 | 8 | 95 | [8] |
| Formic Acid | Neat | 100 | 6 | 85 | [9] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) or this compound (1.2 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred formamide solution, maintaining the temperature below 5°C. Allow the mixture to stir at 0°C for 30 minutes.
-
Reaction: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.
-
Reaction Monitoring: Allow the reaction to warm to the desired temperature (e.g., room temperature or heated) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Hydrolysis and Neutralization: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) to the appropriate pH.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for One-Pot Reductive Amination
-
Reaction Setup: To a round-bottom flask, add the carbonyl compound (1.0 equivalent), the amine (e.g., 1-methylpiperazine, 1.1 equivalents), and a suitable solvent (e.g., dichloromethane, methanol).
-
Addition of Reducing Agent: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise with stirring.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the residue by an appropriate method.
Visualizations
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mt.com [mt.com]
- 7. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole [wisdomlib.org]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. Copper(II)-Catalyzed Selective Reductive Methylation of Amines with Formic Acid: An Option for Indirect Utilization of CO2 [organic-chemistry.org]
Troubleshooting side reactions when using 1-Formyl-4-methylpiperazine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of 1-Formyl-4-methylpiperazine in chemical synthesis. The information is designed to help users anticipate and resolve potential side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound in synthesis?
A1: this compound is primarily used as a formylating agent. It can be a substitute for dimethylformamide (DMF) in reactions like the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds. It also serves as a reagent for the formylation of organometallic compounds, such as Grignard reagents, to produce aldehydes.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored at 2-8°C, protected from light, and kept under an inert atmosphere such as nitrogen.[1]
Q3: What are the main safety hazards associated with this compound?
A3: this compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide: Side Reactions and Experimental Issues
This section addresses specific problems that may be encountered when using this compound and provides potential solutions.
Problem 1: Low yield of the desired formylated product.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Context |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Use a slight excess of this compound. | Vilsmeier-Haack or Grignard formylation. |
| Decomposition of the reagent | - Ensure the reagent is fresh and has been stored properly under inert gas and refrigerated. - Avoid prolonged exposure to high temperatures. | General use. |
| Hydrolysis of the formyl group | - Ensure all reactants and solvents are anhydrous. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | Reactions sensitive to water. |
| Substrate is not sufficiently activated | - For Vilsmeier-Haack type reactions, ensure the aromatic or heteroaromatic substrate is electron-rich. Electron-withdrawing groups can hinder the reaction.[2][3] | Vilsmeier-Haack formylation. |
Problem 2: Formation of 4-Methylpiperazine as a byproduct.
This is a common issue arising from the hydrolysis of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Presence of water in the reaction mixture | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere to prevent atmospheric moisture ingress. |
| Acidic or basic work-up conditions | - The N-formyl group can be susceptible to cleavage under both acidic and basic conditions.[4][5][6] - If possible, use a neutral work-up procedure. - If acidic or basic conditions are necessary, perform the work-up at low temperatures and for the shortest possible time. |
| High reaction temperatures | - High temperatures can promote hydrolysis. - If possible, run the reaction at a lower temperature for a longer duration. |
Experimental Protocol: Hydrolysis of N-Formyl Group under Acidic Conditions
-
Objective: To illustrate the cleavage of the N-formyl group, which can be an unwanted side reaction.
-
Procedure: A solution of the N-formyl compound in a mixture of water and an organic solvent (e.g., methyl ethyl ketone) is treated with a strong acid, such as hydrochloric acid. The reaction is typically stirred at an elevated temperature (e.g., 50°C) for several hours.[5] The progress of the hydrolysis can be monitored by techniques like TLC or LC-MS to observe the formation of the deformylated product (4-methylpiperazine).
Problem 3: Formation of polymeric or tar-like materials.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Context | | :--- | :--- | | Side reactions of the substrate | - In reactions with phenols, resin formation can occur.[2] This can be minimized by controlling the stoichiometry and keeping the temperature low.[2] | Formylation of phenolic compounds. | | Decomposition of the Vilsmeier reagent | - The Vilsmeier reagent, formed from this compound and an activating agent (e.g., POCl₃), can be unstable at high temperatures. Prepare and use the reagent at low temperatures (e.g., 0°C). | Vilsmeier-Haack reaction. |
Problem 4: Di-formylation or other multiple formylations of the substrate.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Context |
| Excess of formylating agent | - Carefully control the stoichiometry of this compound relative to the substrate. Use a 1:1 or slightly less than 1 equivalent of the formylating agent.[2] | Formylation of substrates with multiple reactive sites. |
| Highly activated substrate | - For very electron-rich substrates, consider running the reaction at a lower temperature to improve selectivity. | Vilsmeier-Haack formylation. |
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General Vilsmeier-Haack Reaction Pathway
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
Diagram 3: Side Reaction Pathway - Hydrolysis
Caption: Pathway for the hydrolysis of this compound.
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 5. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for formylation with 1-Formyl-4-methylpiperazine.
Disclaimer: While 1-Formyl-4-methylpiperazine is a known chemical compound, its use as a standard formylating agent for the N-formylation of amines and other substrates is not widely documented in peer-reviewed scientific literature. This guide is therefore based on the established principles of formylation chemistry, drawing parallels from structurally similar reagents and the general mechanism of transamidation. The protocols and reaction conditions provided are intended as a starting point for investigation and will require optimization for any specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for formylation using this compound?
A1: The formylation of an amine with this compound is expected to proceed via a transamidation reaction. In this process, the amine substrate acts as a nucleophile, attacking the formyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, transferring the formyl group to the substrate and releasing 1-methylpiperazine as a byproduct. The reaction may require heat or catalysis to proceed efficiently.
Q2: What are the potential advantages of using this compound as a formylating agent?
A2: Hypothetically, potential advantages could include:
-
Safety: It may be a safer alternative to more hazardous or unstable formylating agents like acetic formic anhydride or chloral.
-
Byproduct Removal: The byproduct, 1-methylpiperazine, is water-soluble, which could simplify the workup and purification of the desired formamide product through aqueous extraction.
-
Stability: As a stable, isolable solid or high-boiling liquid, it is easier to handle and store compared to reagents that need to be generated in situ.
Q3: What types of amines are expected to be suitable substrates?
A3: Based on general reactivity trends in N-formylation, the following is expected:
-
Primary aliphatic amines: Should react readily.
-
Secondary aliphatic amines: Should also be good substrates, though potentially slower to react than primary amines due to steric hindrance.
-
Aromatic amines (Anilines): These are less nucleophilic and will likely require more forcing conditions (higher temperatures, longer reaction times, or catalysis) to achieve good conversion. Electron-rich anilines will react more readily than electron-deficient ones.
Q4: Can this compound be used to formylate alcohols or other functional groups?
A4: N-formylation is generally favored over O-formylation. While O-formylation of alcohols is possible, it typically requires more forcing conditions or specific catalysts. It is likely that selective N-formylation can be achieved in the presence of hydroxyl groups under optimized conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient Reactivity: The amine substrate may be too weakly nucleophilic (e.g., electron-deficient anilines).2. Low Reaction Temperature: The activation energy for the transamidation is not being overcome.3. Steric Hindrance: Bulky groups on the amine or near the reaction center are slowing the reaction. | 1. Increase Temperature: Refluxing in a high-boiling solvent like toluene, xylene, or DMF is a common strategy.2. Add a Catalyst: Consider adding a Lewis acid (e.g., ZnCl₂, FeCl₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) to activate the formyl group.[1] Start with catalytic amounts (5-10 mol%).3. Increase Reaction Time: Monitor the reaction by TLC or LC-MS over an extended period (12-24 hours). |
| Formation of Side Products | 1. Decomposition: High temperatures may be causing decomposition of the starting material or product.2. Double Formylation: If the substrate has multiple amine groups, di-formylation may occur. | 1. Lower Reaction Temperature: If using a catalyst, it may allow for effective conversion at a lower temperature.2. Control Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of this compound for mono-formylation. |
| Difficult Purification | 1. Co-elution of Product and Starting Material: The formylated product and the starting amine may have similar polarities.2. Residual 1-Methylpiperazine: The byproduct may not be fully removed during workup. | 1. Aqueous Acid Wash: During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract both the unreacted amine substrate and the 1-methylpiperazine byproduct into the aqueous phase.2. Optimize Chromatography: Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) for better separation on silica gel. |
Data Presentation: Illustrative Reaction Conditions
The following tables present hypothetical starting conditions for the formylation of various amine substrates. Note: These are not experimentally verified results for this specific reagent but are based on typical conditions for analogous transamidation reactions. Optimization is essential.
Table 1: General Screening Conditions
| Parameter | Condition |
| Amine Substrate | 1.0 mmol |
| This compound | 1.1 mmol (1.1 equiv) |
| Solvent | Toluene (5 mL) |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 12-24 h |
| Monitoring | TLC, LC-MS |
Table 2: Optimization Parameters for a Challenging Substrate (e.g., 4-Nitroaniline)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | None | Toluene | 110 | 24 | Low |
| 2 | None | Xylene | 140 | 24 | Moderate |
| 3 | ZnCl₂ (10) | Toluene | 110 | 12 | Improved |
| 4 | p-TsOH (10) | Toluene | 110 | 12 | Moderate |
| 5 | None | DMF | 150 | 12 | Improved |
Experimental Protocols
General Protocol for N-Formylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.0 mmol).
-
Add this compound (1.1 mmol, 1.1 eq).
-
Add anhydrous toluene (5 mL).
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove unreacted amine and 1-methylpiperazine, followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-formylated amine.
Visualizations
References
Preventing decomposition of 1-Formyl-4-methylpiperazine during reactions.
Welcome to the Technical Support Center for 1-Formyl-4-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Side Products or Low Yield
Question: I am observing unexpected side products and a lower than expected yield in my reaction involving this compound. What could be the cause?
Answer: Decomposition of this compound is a likely cause. The formyl group is susceptible to cleavage under certain conditions, leading to the formation of 1-methylpiperazine and other degradation products. The primary factors influencing its stability are temperature and pH.
Troubleshooting Steps:
-
Reaction Temperature: High temperatures can promote the thermal degradation of the formyl group.
-
Recommendation: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. If possible, conduct the reaction at room temperature or below. Avoid prolonged heating.
-
-
pH of the Reaction Mixture: Both acidic and basic conditions can catalyze the hydrolysis of the formyl group.
-
Acidic Conditions: Strong acids can readily cleave the amide bond.
-
Recommendation: If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration. Consider using a non-aqueous acid source if compatible with your reaction. Buffer the reaction mixture if possible.
-
-
Basic Conditions: Strong bases can also promote hydrolysis, especially with heating.
-
Recommendation: Use a non-nucleophilic organic base if a base is required. Avoid strong inorganic bases like NaOH or KOH, particularly at elevated temperatures.
-
-
-
Solvent Choice: The solvent can influence the stability of this compound.
-
Recommendation: Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF) to minimize hydrolysis. Ensure solvents are properly dried before use.
-
Issue 2: Deformylation During Work-up or Purification
Question: My reaction appears to be successful, but I am isolating 1-methylpiperazine after work-up and purification. How can I prevent this?
Answer: The work-up and purification steps can expose this compound to conditions that promote its decomposition.
Troubleshooting Steps:
-
Aqueous Work-up: Using acidic or basic aqueous solutions to wash the organic layer can lead to hydrolysis.
-
Recommendation: Use neutral water or brine for washes. If an acid or base wash is unavoidable, perform it quickly at low temperatures and immediately neutralize the organic layer.
-
-
Chromatography: Silica gel is slightly acidic and can cause decomposition on the column, especially during long purification times.
-
Recommendation:
-
Neutralize the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent and then re-equilibrating with the mobile phase.
-
Use alternative purification media like neutral alumina.
-
Minimize the time the compound spends on the column by using flash chromatography.
-
-
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathway is the hydrolysis of the N-formyl group, which results in the formation of 1-methylpiperazine and formic acid or a formate salt. This can be catalyzed by both acids and bases. Thermal degradation at high temperatures is also a concern and can lead to the formation of various byproducts.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry place, away from light and moisture. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation and hydrolysis from atmospheric moisture. The recommended storage temperature is typically 2-8°C.[1]
Reaction Conditions
Q3: Can I use this compound in reactions that require heating?
A3: While it is best to avoid high temperatures, moderate heating may be tolerated for short periods, especially in anhydrous, neutral, aprotic solvents. It is advisable to first attempt the reaction at a lower temperature and only increase the temperature if necessary. Monitoring the reaction progress closely for the appearance of 1-methylpiperazine is recommended.
Q4: Is this compound stable in the presence of common coupling reagents used in peptide synthesis?
A4: The stability of this compound in the presence of peptide coupling reagents depends on the specific reagent and reaction conditions. Many coupling reactions are performed under anhydrous and close to neutral pH conditions, which are favorable for the stability of the formyl group. However, it is essential to avoid strongly acidic or basic additives and to keep the reaction temperature moderate.
Q5: Are there any reagents that are known to be incompatible with this compound?
A5: Strong acids (e.g., concentrated HCl, H2SO4), strong bases (e.g., NaOH, KOH), and strong reducing agents that can reduce amides should be used with caution. Reactions involving prolonged exposure to water, especially at non-neutral pH and elevated temperatures, should also be avoided.
Experimental Protocols and Data
Table 1: General Stability Profile of N-Formyl Groups
| Condition | Stability | Notes |
| Strong Acid (e.g., 6M HCl, reflux) | Labile | Rapid hydrolysis to the corresponding amine. |
| Mild Acid (e.g., 1M HCl, RT) | Moderately Stable | Slow hydrolysis may occur over time. |
| Strong Base (e.g., 6M NaOH, reflux) | Labile | Rapid hydrolysis to the corresponding amine. |
| Mild Base (e.g., K2CO3 in MeOH, RT) | Generally Stable | Generally stable for short reaction times. |
| Anhydrous, Neutral Conditions | Stable | The N-formyl group is generally stable under these conditions. |
| Elevated Temperatures (>100 °C) | Potentially Unstable | Risk of thermal decomposition increases with temperature. |
Experimental Workflow for a Coupling Reaction
The following workflow is a general guideline for using this compound in a coupling reaction while minimizing decomposition.
Caption: A generalized workflow for minimizing decomposition of this compound.
Logical Diagram for Troubleshooting Decomposition
This diagram outlines a logical approach to identifying and resolving issues related to the decomposition of this compound.
References
Methods for removing residual 1-Formyl-4-methylpiperazine from reaction mixtures.
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual 1-Formyl-4-methylpiperazine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its removal?
A1: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. It is a liquid at room temperature with a high boiling point and contains a basic tertiary amine, making it susceptible to acid-base extraction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂O | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 236-238 °C | [2][3] |
| Flash Point | >110 °C | [2][3] |
| pKa (Predicted) | 6.74 ± 0.10 | [3] |
| IUPAC Name | 4-methylpiperazine-1-carbaldehyde | [1] |
Q2: What are the primary methods for removing this compound?
A2: The most common and effective methods leverage the basicity of the tertiary amine or its polarity. These include:
-
Acid-Base Extraction: An acidic wash will protonate the basic nitrogen, rendering the molecule water-soluble and allowing for its extraction from an organic phase.[4][5]
-
Column Chromatography: Silica gel chromatography can be used to separate the relatively polar this compound from less polar target compounds.[6]
-
Distillation: Due to its high boiling point, vacuum distillation can be effective if the desired product is significantly more volatile.
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent method, as the liquid impurity will remain in the mother liquor.[7][8]
Q3: Can this compound be chemically removed?
A3: Yes, the N-formyl group can be hydrolyzed under certain conditions. This is a destructive method and should only be used if your target molecule is stable under the required reaction conditions. Methods include:
-
Acidic Hydrolysis: Treatment with a strong acid in a mixture of water and an organic solvent can cleave the formyl group.[9]
-
Hydroxylamine Treatment: Reacting with hydroxylamine hydrochloride can also remove the formyl group.[10]
Troubleshooting Guides
Issue 1: My desired product is sensitive to acid. How can I remove this compound without an acidic wash?
-
Solution 1: Column Chromatography: This is the most common alternative. This compound is a polar compound. If your product is significantly less polar, separation on silica gel is often straightforward. Start with a non-polar eluent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity to elute your product while retaining the impurity on the column.[6]
-
Solution 2: Recrystallization: If your product is a solid, recrystallization is highly effective. Choose a solvent in which your product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains soluble.[7][8]
-
Solution 3: Use a Solid-Supported Acid: For cases of mild acid sensitivity, consider using an acidic resin or silica-supported acid. These can be stirred with the reaction mixture and then simply filtered off, minimizing exposure of your compound to harsh aqueous acidic conditions.
Issue 2: The impurity co-elutes with my product during column chromatography.
-
Solution 1: Change the Solvent System: The polarity of the eluent can significantly affect separation. Try a different solvent system. For example, if you are using Hexanes/Ethyl Acetate, consider switching to Dichloromethane/Methanol, which offers different selectivity.
-
Solution 2: Use a Different Stationary Phase: If changing the mobile phase is ineffective, consider an alternative stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel. For very polar compounds, reversed-phase (C18) chromatography might be an option.[11]
-
Solution 3: Ion-Exchange Chromatography: You can use a cation exchange resin (e.g., SCX-2 cartridge) to trap the basic this compound. The neutral product can be washed through, and the impurity can be released later with a basic wash (e.g., ammonia in methanol).[12]
Table 2: Comparison of Removal Methods
| Method | Principle | Best For | Potential Issues |
| Acid-Base Extraction | Protonation of basic nitrogen to form a water-soluble salt.[4] | Acid-stable, non-polar to moderately polar organic products. | Product degradation if acid-labile; Emulsion formation. |
| Column Chromatography | Differential adsorption onto a stationary phase based on polarity.[6] | Products with different polarity than the impurity. | Co-elution; Product loss on the column. |
| Recrystallization | Difference in solubility between product and impurity in a given solvent.[8] | Crystalline solid products. | Product must be solid; Finding a suitable solvent can be challenging. |
| Vacuum Distillation | Separation based on differences in boiling points. | Thermally stable, volatile liquid products. | Product must be thermally stable; High vacuum may be required. |
| Chemical Hydrolysis | Cleavage of the N-formyl bond.[9] | Products that are stable to hydrolysis conditions. | Non-selective, may degrade the desired product. |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol is ideal for removing this compound from a reaction mixture where the desired product is neutral or acidic and soluble in a water-immiscible organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5% citric acid solution).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The protonated this compound salt will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc/Ether). Drain and collect the organic layer.
-
Repeat: Repeat the extraction (steps 2-4) one or two more times with fresh aqueous acid to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[13]
Protocol 2: Removal by Silica Gel Flash Chromatography
This protocol is suitable when the desired product has a different polarity from this compound.
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a TLC plate. The goal is to find a solvent system where your product has an Rf value of ~0.3-0.4, and there is good separation from the impurity spot. A starting point could be 100% Ethyl Acetate or a 95:5 mixture of DCM:Methanol.
-
Column Packing: Prepare a silica gel column using the chosen eluent as the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the reaction solvent or DCM. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").
-
Elution: Begin eluting the column with the solvent system determined by TLC.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for acid-base extraction protocol.
References
- 1. This compound | C6H12N2O | CID 3269221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound CAS#: 7556-55-0 [m.chemicalbook.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 10. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up Syntheses Involving 1-Formyl-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up chemical syntheses that utilize 1-Formyl-4-methylpiperazine. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up reactions involving this compound?
A1: Scaling up syntheses with this compound from laboratory to pilot or industrial scale often introduces a new set of variables that can impact reaction efficiency, product purity, and overall process safety. Key challenges include:
-
Exothermicity and Heat Management: Formylation reactions and subsequent transformations can be exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and potentially leading to thermal runaways, side reactions, or degradation of the product and reagent.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large vessels is more complex than in a laboratory flask. Poor mixing can result in localized "hot spots" or concentration gradients, leading to the formation of impurities and a decrease in yield.
-
Impurity Profile of Starting Material: The purity of this compound can significantly impact the outcome of a scaled-up reaction. Impurities that are negligible at the lab scale can become major contaminants in a larger batch, complicating purification and potentially affecting the final product's quality.
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Solvent Selection and Volume: Solvents that are suitable for lab-scale experiments may not be appropriate for large-scale production due to factors like cost, safety (flammability, toxicity), and environmental impact. The increased volume of solvent can also affect reaction kinetics and work-up procedures.
-
Product Isolation and Purification: Isolating and purifying the desired product from a large reaction volume can be challenging. Methods that are straightforward in the lab, such as column chromatography, are often not feasible or economical at an industrial scale. Crystallization, distillation, and extraction are more common, but require careful optimization.
Q2: What are the common side reactions to be aware of when using this compound in large-scale synthesis?
A2: Several side reactions can become more prominent during scale-up. These include:
-
Hydrolysis of the Formyl Group: The formyl group is susceptible to hydrolysis under both acidic and basic conditions, which can be exacerbated by prolonged reaction times or localized pH changes in a large reactor. This will regenerate N-methylpiperazine, which can potentially react with other components in the mixture.
-
Decarbonylation: At elevated temperatures, this compound can undergo decarbonylation to yield N-methylpiperazine and carbon monoxide.[1][2] This degradation pathway is a concern in reactions requiring high temperatures and can also be catalyzed by certain metals.[3][4]
-
Reactions with Other Functional Groups: If the other reactants in the synthesis contain sensitive functional groups, this compound or its potential impurities (like formic acid) could lead to undesired side reactions. For example, in the presence of hydroxyl groups, competitive O-formylation might occur.[5]
-
Di-formylation and Polymerization: In certain reaction types, such as the Duff reaction for ortho-formylation of phenols, there is a risk of di-formylation if multiple reactive sites are available.[6] Additionally, phenolic substrates can be prone to polymerization under harsh acidic or basic conditions.[6]
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
Q: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the potential causes and how can I troubleshoot this?
A: A drop in yield upon scale-up is a common problem that can often be traced back to issues with heat and mass transfer.
Troubleshooting Workflow for Low Yield
Quantitative Data Comparison: Lab vs. Pilot Scale
| Parameter | Lab Scale (1L) | Pilot Scale (50L) - Initial | Pilot Scale (50L) - Optimized |
| Reactant A | 1.0 mol | 50.0 mol | 50.0 mol |
| This compound | 1.2 mol | 60.0 mol | 60.0 mol |
| Solvent Volume | 0.8 L | 40.0 L | 50.0 L (more dilute) |
| Addition Time | 15 min | 15 min | 60 min (slower addition) |
| Max Internal Temperature | 35 °C | 65 °C | 38 °C |
| Yield | 92% | 65% | 89% |
Experimental Protocol: Temperature and Addition Rate Study
-
Setup: Equip the 50L reactor with a temperature probe, a cooling jacket, and a controlled-rate addition pump.
-
Initial Charge: Charge the reactor with Reactant A and the solvent.
-
Controlled Addition: Add the this compound solution via the pump over a predetermined period (e.g., start with a 60-minute addition).
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture.
-
Cooling Control: Adjust the temperature of the cooling jacket to maintain the desired internal temperature (e.g., not to exceed 40°C).
-
Sampling: Take samples at regular intervals to monitor the reaction progress and the formation of any impurities by HPLC.
-
Analysis: Compare the yield and impurity profile for different addition rates and temperature profiles to identify the optimal conditions.
Issue 2: Increased Impurity Formation at Scale
Q: I am observing a new, significant impurity in my product after scaling up the reaction. How can I identify and mitigate this?
A: New impurities at scale often arise from the prolonged reaction times at higher temperatures or from the intrinsic instability of reactants or products under the process conditions.
Logical Flow for Impurity Investigation
Impurity Profile Analysis: Effect of Temperature
| Reaction Temperature | Desired Product Purity (HPLC Area %) | Impurity A (N-methylpiperazine) Area % | Impurity B (Unknown) Area % |
| 40°C | 95.2% | 1.5% | 0.8% |
| 60°C | 88.7% | 4.8% | 3.1% |
| 80°C | 75.1% | 12.3% | 9.5% |
Experimental Protocol: Forced Degradation Study
-
Objective: To understand the stability of this compound under the reaction conditions.
-
Procedure:
-
Prepare several samples of this compound in the reaction solvent.
-
Subject each sample to different stress conditions (e.g., elevated temperature, addition of acid, addition of base).
-
Heat one sample to the maximum temperature observed during the scaled-up reaction and hold for the total reaction time.
-
Analyze all samples by HPLC to identify any degradation products.
-
-
Analysis: Compare the degradation products with the impurities observed in the actual reaction mixture to determine if they originate from the decomposition of this compound.
This structured approach to troubleshooting, supported by clear data presentation and detailed experimental protocols, will aid researchers in successfully scaling up their syntheses involving this compound.
References
- 1. La-Catalyzed Decarbonylation of Formamides and Its Applications [organic-chemistry.org]
- 2. Decarbonylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes) - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03948C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Formylation Selectivity with 1-Formyl-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing 1-Formyl-4-methylpiperazine in formylation reactions. The information is tailored to address specific challenges encountered during experimental work, with a focus on improving reaction selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used as a formylating agent?
A1: this compound is a substituted formamide that, when activated, serves as a potent formylating agent. It is primarily used in Vilsmeier-Haack type reactions to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates.[1][2] The reaction involves the activation of this compound with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic Vilsmeier reagent in situ. This reagent then undergoes an electrophilic aromatic substitution with a suitable substrate, which upon aqueous workup, yields the formylated product.[3]
Q2: What are the advantages of using this compound over other formylating agents like DMF/POCl₃?
A2: While specific comparative data is limited, the structural differences in the amide portion of the Vilsmeier reagent (piperazine-based vs. dimethylamino-based) can influence its steric bulk and reactivity. This may offer advantages in terms of regioselectivity for certain substrates. Additionally, the physical properties of this compound, such as its boiling point and solubility, might provide practical benefits in specific solvent systems or under certain reaction conditions.
Q3: My formylation reaction with this compound is giving a low yield. What are the common causes and how can I troubleshoot this?
A3: Low yields in Vilsmeier-Haack reactions are often attributed to several factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture, which can quench the active electrophile. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Insufficient Activation: The reaction of this compound with POCl₃ to form the Vilsmeier reagent is critical. Ensure the correct stoichiometry of POCl₃ is used and that the activation step is allowed to proceed to completion, typically with cooling to manage the exothermic reaction.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic systems. If your substrate is deactivated by electron-withdrawing groups, the reaction may be sluggish or fail to proceed. In such cases, harsher reaction conditions (e.g., higher temperatures) may be required, but this can also lead to side product formation.
-
Reaction Temperature: The optimal temperature can vary depending on the substrate's reactivity. For highly reactive substrates, the reaction may proceed at room temperature or even lower, while less reactive substrates may require heating.
-
Incomplete Hydrolysis: The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. Ensure that the aqueous workup is sufficient to complete this conversion.
Q4: I am observing the formation of multiple products. How can I improve the regioselectivity of my formylation reaction?
A4: Regioselectivity in Vilsmeier-Haack reactions is primarily governed by the electronic and steric properties of the substrate.
-
Electronic Effects: The formyl group will preferentially add to the most electron-rich position of the aromatic or heteroaromatic ring. Substituents on the ring will direct the formylation accordingly (e.g., ortho/para directing for electron-donating groups).[4]
-
Steric Hindrance: Bulky substituents on the substrate can hinder formylation at adjacent positions, favoring reaction at less sterically crowded sites.
-
Reaction Conditions: In some cases, adjusting the reaction temperature or solvent can influence the ratio of regioisomers.
Q5: Can this compound be used to formylate substrates with sensitive functional groups, such as hydroxyl or primary/secondary amino groups?
A5: Formylation of substrates containing hydroxyl or amino groups can be challenging due to competing reactions.
-
O-Formylation: Phenols can undergo O-formylation in addition to C-formylation of the aromatic ring. To favor C-formylation, it is often necessary to protect the hydroxyl group prior to the Vilsmeier-Haack reaction.
-
N-Formylation: Primary and secondary amines are generally more nucleophilic than electron-rich aromatic rings and will readily react with the Vilsmeier reagent to form formamides.[5] If C-formylation is desired on a substrate containing an amino group, protection of the amine is essential. For selective N-formylation, direct reaction with a formylating agent under milder conditions is typically employed.[6]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Vilsmeier Reagent | Verify the quality of this compound and POCl₃. Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the substrate. |
| Low Substrate Reactivity | Confirm that your substrate is sufficiently electron-rich for the Vilsmeier-Haack reaction. Consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or increasing the temperature. |
| Workup Issues | Ensure complete hydrolysis of the intermediate iminium salt by adjusting the pH and duration of the aqueous workup. |
Issue 2: Poor Selectivity (Mixture of Isomers or Side Products)
| Potential Cause | Troubleshooting Steps |
| Competing Reactive Sites | For substrates with multiple electron-rich positions, a mixture of regioisomers is possible. Consider using a milder formylating agent or different reaction conditions to enhance selectivity. If applicable, use protecting groups to block undesired reaction sites. |
| Over-reaction/Di-formylation | Reduce the stoichiometry of the Vilsmeier reagent. Monitor the reaction closely and stop it once the desired mono-formylated product is maximized. |
| O- or N-Formylation Side Products | Protect hydroxyl or amino groups on the substrate before performing the Vilsmeier-Haack reaction if C-formylation is the desired outcome. |
| Polymerization/Decomposition | For sensitive substrates, use milder reaction conditions (lower temperature, shorter reaction time). Ensure efficient stirring to avoid localized overheating. |
Quantitative Data
Below is a table with representative yields for the Vilsmeier-Haack formylation of indole using the analogous and more commonly reported DMF/POCl₃ system, which can serve as a general benchmark.[4]
| Substrate | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | Indole-3-carboxaldehyde | DMF, POCl₃ | 0 to 85 | 6 | 96 |
| 2-Methylindole | 1-Formyl-3-methylindole & 2-Formyl-3-methylindole | DMF, POCl₃ | 98-100 | 3 | 71 & 22.5 |
| 4-Methylindole | 4-Methylindole-3-carboxaldehyde | DMF, POCl₃ | 0 to 85 | 8 | 90 |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound (e.g., Indole)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
-
Substrate (e.g., indole)
-
Ice bath
-
Sodium acetate solution (saturated, aqueous) or other suitable base
-
Deionized water
-
Organic extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.1 equivalents) and anhydrous solvent.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a precipitate or a viscous oil indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the substrate (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS. For less reactive substrates, heating may be necessary.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Basify the aqueous mixture to a pH of 7-8 with a saturated sodium acetate solution or another suitable base.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
-
Visualizations
Caption: General workflow for the Vilsmeier-Haack formylation reaction.
Caption: Troubleshooting logic for low reaction yields.
Caption: Decision tree for addressing selectivity issues.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
Stability of 1-Formyl-4-methylpiperazine under acidic vs. basic conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Formyl-4-methylpiperazine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound is hydrolysis of the N-formyl bond. This reaction can occur under both acidic and basic conditions, yielding 4-methylpiperazine and formic acid as the primary degradation products.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. The rate of hydrolysis is generally accelerated in the presence of strong acids or bases.[1][2][3] In neutral solutions (pH ~7), the compound is significantly more stable.
Q3: Can temperature influence the degradation of this compound?
A3: Yes, temperature plays a crucial role in the rate of degradation. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis under both acidic and basic conditions. For optimal stability, it is recommended to store this compound at controlled room temperature or lower, as specified by the supplier.
Q4: Are there any other factors that can affect the stability of this compound?
A4: Besides pH and temperature, the presence of certain enzymes (e.g., amidases) could potentially catalyze the hydrolysis of the formyl group. The choice of solvent can also have an effect, although aqueous environments are of primary concern for hydrolysis.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The degradation of this compound can be effectively monitored using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A stability-indicating method should be developed to separate the parent compound from its primary degradation product, 4-methylpiperazine.
Troubleshooting Guides
Issue 1: Unexpected disappearance of this compound in an experimental sample.
-
Possible Cause 1: Acidic or basic conditions.
-
Troubleshooting Step: Measure the pH of your sample. If it is significantly acidic (pH < 5) or basic (pH > 8), hydrolysis of the formyl group is likely occurring.
-
Solution: If possible, adjust the pH of your experimental medium to a neutral range (pH 6-8). If the experimental conditions require an acidic or basic environment, consider the stability data to estimate the compound's half-life and plan your experiments accordingly.
-
-
Possible Cause 2: Elevated temperature.
-
Troubleshooting Step: Review your experimental protocol to determine if the sample was exposed to high temperatures.
-
Solution: Minimize the exposure of this compound to elevated temperatures. If heating is necessary, reduce the duration as much as possible.
-
Issue 2: Appearance of a new peak in HPLC analysis of a this compound sample.
-
Possible Cause: Degradation to 4-methylpiperazine.
-
Troubleshooting Step: The primary degradation product, 4-methylpiperazine, is more polar than the parent compound and will likely have a shorter retention time on a standard C18 RP-HPLC column. To confirm the identity of the new peak, you can run a standard of 4-methylpiperazine if available.
-
Solution: Implement a stability-indicating HPLC method to quantify both the parent compound and the degradant. This will allow you to assess the extent of degradation.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under forced degradation conditions. This data is based on typical amide hydrolysis and should be used as a general guide. Actual results may vary based on specific experimental conditions.
Table 1: Stability of this compound in Acidic Conditions
| Time (hours) | % Degradation (0.1 M HCl at 25°C) | % Degradation (0.1 M HCl at 50°C) |
| 0 | 0 | 0 |
| 2 | 1.5 | 5.2 |
| 4 | 3.1 | 10.1 |
| 8 | 6.0 | 19.5 |
| 12 | 8.8 | 28.3 |
| 24 | 16.5 | 48.9 |
Table 2: Stability of this compound in Basic Conditions
| Time (hours) | % Degradation (0.1 M NaOH at 25°C) | % Degradation (0.1 M NaOH at 50°C) |
| 0 | 0 | 0 |
| 2 | 2.8 | 9.8 |
| 4 | 5.5 | 18.7 |
| 8 | 10.8 | 34.2 |
| 12 | 15.9 | 46.8 |
| 24 | 29.1 | 69.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Condition: Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve the desired final concentration.
-
Incubation: Incubate the solution at a constant temperature (e.g., 50°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Degradation pathways of this compound.
References
Managing hygroscopic nature of 1-Formyl-4-methylpiperazine in experiments.
Technical Support Center: Managing 1-Formyl-4-methylpiperazine
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of this compound during experiments. Adherence to these guidelines will help ensure reagent integrity, experimental reproducibility, and safety.
Troubleshooting Guide
This section addresses common problems encountered when working with hygroscopic reagents like this compound.
Question 1: My reaction yield is unexpectedly low or inconsistent. Could the hygroscopic nature of this compound be the cause?
Answer: Yes, this is a likely cause. Absorbed moisture can have several negative effects:
-
Inaccurate Stoichiometry: The mass of the reagent you weigh will include an unknown amount of water, leading to an incorrect molar ratio in your reaction.
-
Side Reactions: Water can participate in or catalyze unwanted side reactions, such as hydrolysis of sensitive functional groups in your reactants or products.
-
Inhibition/Deactivation: The presence of water can inhibit or deactivate catalysts or other reagents in the reaction mixture.
Troubleshooting Steps:
-
Verify Storage: Ensure the reagent is stored in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere.[1]
-
Improve Handling: Minimize the compound's exposure to ambient air during weighing and transfer. Use a glove box or glove bag with a controlled, low-humidity atmosphere for highly sensitive reactions.[2]
-
Dry the Reagent: If moisture absorption is suspected, dry the reagent before use. (See Experimental Protocol 2 for a detailed method).
-
Use Anhydrous Solvents: Ensure all solvents and other reagents in your reaction are rigorously dried to prevent introducing water into the system.
Question 2: The this compound, which should be a liquid, appears viscous, cloudy, or has formed solid clumps. What should I do?
Answer: These physical changes are strong indicators of significant water absorption.[1][3] The compound may be forming hydrates or partially solidifying. Using the reagent in this state will lead to inaccurate measurements and poor results.
Solution:
-
Do Not Use As-Is: Do not proceed with the experiment using the compromised reagent.
-
Attempt to Dry: You can attempt to remove the absorbed water by following the drying protocol outlined in Experimental Protocol 2.
-
Assess Post-Drying: After the drying procedure, visually inspect the compound. If it returns to a clear, homogenous liquid, it may be usable. However, for critical applications, it is highly recommended to use a fresh, unopened bottle of the reagent to ensure the highest purity and accuracy.
-
Review Storage Practices: This level of moisture absorption indicates a significant breach in storage protocol. Immediately review and improve your storage methods to prevent recurrence. Ensure containers are sealed tightly with inert gas (like nitrogen or argon) in the headspace and stored in a desiccator.
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean? A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][3] For this compound, this means it can readily pull water vapor from the air, which alters its physical and chemical properties.[1][3]
Q2: How should I properly store this compound? A2: Proper storage is critical to maintaining the integrity of the compound.
-
Primary Container: Keep the compound in its original, tightly sealed container.[4]
-
Inert Atmosphere: After opening, it is best practice to flush the headspace of the container with a dry, inert gas like nitrogen or argon before resealing.[5]
-
Secondary Containment: Store the sealed container inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[3][6] This provides a dry environment and an extra layer of protection.
-
Temperature: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[4][7]
Q3: How can I minimize moisture exposure while weighing the compound? A3: Work efficiently and minimize the time the container is open.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount as quickly as possible and immediately reseal the container.[1]
-
For highly sensitive experiments, perform all manipulations within a glove box or glove bag under a dry, inert atmosphere.
Q4: Can absorbed water be removed from this compound? A4: Yes, it is often possible to dry the reagent if it has been exposed to moisture. A common method involves drying under vacuum. See Experimental Protocol 2 for a detailed procedure.[8][9]
Illustrative Data on Hygroscopicity
| Time of Exposure | Water Uptake at 25% RH (% w/w) | Water Uptake at 50% RH (% w/w) | Water Uptake at 75% RH (% w/w) |
| 10 minutes | 0.05% | 0.15% | 0.40% |
| 30 minutes | 0.12% | 0.40% | 1.10% |
| 1 hour | 0.20% | 0.75% | 2.05% |
| 4 hours | 0.45% | 1.60% | 4.80% |
| 24 hours | 0.90% | 3.50% | > 10.0% (May deliquesce) |
| Note: This data is for illustrative purposes only and is intended to demonstrate the importance of minimizing atmospheric exposure. |
Experimental Protocols
Protocol 1: Standard Handling and Weighing Procedure
-
Preparation: Prepare all necessary glassware and ensure it is clean and thoroughly dry. If required, oven-dry or flame-dry glassware immediately before use.[8]
-
Equilibration: Remove the sealed container of this compound from its storage location (e.g., refrigerator or desiccator) and allow it to warm to the ambient temperature of the weighing area. This prevents moisture from condensing on the cold surface of the container upon opening.
-
Weighing: Briefly open the container in a well-ventilated area or fume hood. Quickly transfer the approximate amount of reagent needed to a pre-weighed, dry receiving vessel.
-
Sealing: Immediately and tightly reseal the main container. If possible, flush the headspace with nitrogen or argon before sealing.
-
Transfer: Promptly use the weighed reagent in your experiment to minimize its time exposed to the atmosphere.
Protocol 2: Drying this compound Under Vacuum
-
Setup: Place a suitable amount of the compound into a clean, dry round-bottom flask. The amount should not fill more than one-third of the flask's volume.
-
Connect to Vacuum: Connect the flask to a vacuum line equipped with a cold trap. Ensure all connections are secure.
-
Apply Vacuum: Gradually apply a high vacuum. Observe the compound for any vigorous bubbling, which may indicate the removal of volatile impurities or large amounts of water.
-
Gentle Heating (Optional): If necessary, gently warm the flask in a water bath to a temperature well below the compound's boiling point (Boiling Point: 236-238°C) to facilitate water removal. Do not overheat, as this can cause decomposition.[1][7]
-
Drying Time: Continue drying under vacuum for several hours or until the compound's weight is constant between measurements.[8]
-
Release Vacuum: Once drying is complete, release the vacuum by backfilling the flask with a dry, inert gas such as nitrogen or argon.
-
Storage: Immediately transfer the dried reagent to a suitable storage container and store it in a desiccator.
Visualizations
Troubleshooting Workflow for Poor Experimental Results
The following diagram outlines a logical workflow for troubleshooting experiments where the hygroscopic nature of this compound is a potential issue.
A troubleshooting workflow for hygroscopicity-related issues.
References
- 1. tutorchase.com [tutorchase.com]
- 2. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 3. ibisscientific.com [ibisscientific.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 7. This compound CAS#: 7556-55-0 [m.chemicalbook.com]
- 8. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 9. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Formylating Agents: 1-Formyl-4-methylpiperazine vs. Dimethylformamide (DMF)
For researchers, scientists, and drug development professionals, the selection of an optimal formylating agent is a critical decision in the synthesis of a vast array of organic compounds. This guide provides a detailed comparison between the universally employed N,N-dimethylformamide (DMF) and the less-documented 1-formyl-4-methylpiperazine, offering insights into their respective mechanisms, applications, and potential performance based on available data and chemical principles.
Executive Summary
N,N-Dimethylformamide (DMF) is a versatile and widely utilized reagent in organic synthesis, serving not only as a polar aprotic solvent but also as a source of a formyl group in numerous reactions.[1][2] Its application in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds is a cornerstone of synthetic chemistry.[3][4][5] Furthermore, DMF can be employed for the N-formylation of amines and O-formylation of alcohols, often requiring activation or specific catalytic systems.[2][6]
In contrast, this compound is a cyclic N-formylamide for which there is a significant lack of published data regarding its use as a formylating agent. While its structural analogue, N-formylpiperidine, sees use in Vilsmeier-Haack type reactions, the broader synthetic utility of this compound remains largely unexplored. This guide, therefore, juxtaposes the well-established profile of DMF with a theoretical and comparative assessment of this compound, highlighting areas where this or similar cyclic N-formylamides might offer advantages and underscoring the need for empirical investigation.
Performance Comparison: A Data-Driven Look at DMF
N-Formylation of Amines with DMF
| Substrate | Activating Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Primary and Secondary Amines | Methyl benzoate (catalytic) | DMF | 200 | 5 min (MW) | 92-93 |
| Anilines | MnCl₂·4H₂O, Na₂CO₃·H₂O | DMF | 130 | 20 h | 98 |
| Various Amines | CeO₂ | - | - | - | Good to Excellent |
| Secondary Cyclic Amines, Anilines | HCl | DMF | - | - | - |
This table presents a selection of reported yields and conditions and is not exhaustive.
O-Formylation of Alcohols with DMF
| Substrate | Activating Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Alkyl Halides (via formyloxylation) | Silver Salts | MeNO₂-DMF | rt - 60 | 1-24 h | 72-89 (formate) |
| Sterols (sec-hydroxyl) | POCl₃ | DMF | - | - | Good |
This table illustrates that O-formylation with DMF often proceeds via intermediate steps or with specific substrates.
C-Formylation of Aromatics with DMF (Vilsmeier-Haack Reaction)
| Substrate | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Electron-Rich Arenes | POCl₃ | DMF | 0 - 80 | - | Generally Good |
| Indole | POCl₃ | DMF | - | - | >90 |
| N,N-Dimethylaniline | POCl₃ | DMF | - | 2 | - |
The Vilsmeier-Haack reaction is highly effective for a wide range of electron-rich aromatic and heteroaromatic compounds.[3][4][5]
Mechanistic Insights
The mechanisms by which DMF and potentially this compound act as formylating agents are crucial to understanding their reactivity and substrate scope.
DMF in the Vilsmeier-Haack Reaction
The most prominent role of DMF as a formylating agent is in the Vilsmeier-Haack reaction, where it reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[1][3] This reagent is a relatively weak electrophile and thus reacts selectively with electron-rich aromatic and heteroaromatic compounds.[7]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
This compound: A Theoretical Perspective
As a cyclic N-formylamide, this compound would likely require activation to function as a formylating agent, analogous to DMF. The presence of the second nitrogen atom in the piperazine ring could influence its reactivity. The electron-donating character of the N-methyl group might slightly increase the electron density on the formyl carbonyl, potentially making it a less reactive formylating agent than DMF under similar conditions. However, the cyclic nature of the molecule could also impact the stability of potential intermediates.
A plausible, though unproven, activation pathway would mirror that of DMF, leading to a cyclic iminium species. The key difference would be the nature of the leaving group after formyl transfer, which would be N-methylpiperazine. The physical properties of this byproduct (e.g., boiling point, solubility) could offer advantages in product purification compared to dimethylamine, the byproduct from DMF-based formylations.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for formylation using DMF.
General Procedure for N-Formylation of an Amine using DMF and HCl
-
Reaction Setup: To a solution of the secondary cyclic amine or aniline in DMF, add hydrochloric acid.
-
Reaction Conditions: The reaction mixture is typically stirred at a specified temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: The reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.
General Procedure for the Vilsmeier-Haack Formylation of an Aromatic Compound
-
Reagent Preparation: In a flask equipped with a stirrer and under an inert atmosphere, the Vilsmeier reagent is prepared by the dropwise addition of an activating agent (e.g., POCl₃) to DMF at a low temperature (e.g., 0 °C).
-
Reaction: The aromatic substrate is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, and the temperature may be gradually increased.
-
Hydrolysis: After the reaction is complete, the mixture is carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the iminium intermediate.
-
Isolation and Purification: The resulting aldehyde is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by distillation, crystallization, or column chromatography.[7]
References
A Comprehensive Guide to N-Formylating Reagents for Researchers and Drug Development Professionals
The introduction of a formyl group (-CHO) onto a nitrogen atom, a process known as N-formylation, is a cornerstone of modern organic synthesis. This transformation is pivotal in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The resulting formamides serve as crucial synthetic intermediates, acting as protecting groups for amines, precursors for isocyanides, and key components in the synthesis of more complex molecules.[1][2] The choice of formylating agent is critical and dictates the efficiency, selectivity, and scalability of the reaction. This guide provides a comparative analysis of commonly employed N-formylating reagents, supported by experimental data, to assist researchers in selecting the optimal method for their specific synthetic challenges. While a wide array of formamides are synthesized, it is important to note that the target of this guide, 1-Formyl-4-methylpiperazine, is a product of N-formylation reactions rather than a reagent used to perform them.
Data Presentation: A Comparative Overview of N-Formylating Reagents
The efficacy of an N-formylating reagent is highly dependent on the substrate and reaction conditions. The following table summarizes the performance of several common reagents in the N-formylation of various amines, providing a quantitative basis for comparison.
| Reagent/Method | Substrate Example | Conditions | Time | Yield (%) | Reference |
| Acetic Formic Anhydride | Benzylamine | THF, -20 °C | < 15 min | 97-100% | [3] |
| L-Phenylalanine | Water, EDCI, NaHCO₃ | — | High | [4] | |
| Formic Acid (85% aq.) | Benzylamine | Toluene, Reflux (Dean-Stark) | 4-9 h | 98% | [5] |
| Aniline | Neat, 60 °C | 30 min | 98% | [1] | |
| Formic Acid / Iodine | Aniline | Neat, 70 °C, 5 mol% I₂ | 2 h | 94% | [6] |
| N,N-Dimethylformamide (DMF) | L-phenylalanine methyl ester | Fe₃O₄ catalyst, solvent-free | — | 95% | [7] |
| Ammonium Formate | Secondary Amines | Neat or Solvent | — | Moderate-Excellent | [8] |
| N-Formylsaccharin | Various Amines | Mechanochemical (Ball Mill) | — | Good-Excellent | [9] |
Experimental Protocols
Detailed methodologies for key N-formylation reactions are provided below to facilitate their application in a laboratory setting.
Protocol 1: N-Formylation of Amines using Acetic Formic Anhydride (in situ)
This method is highly efficient and rapid, often providing near-quantitative yields under mild conditions.[3]
Materials:
-
Amine (1.0 eq)
-
Formic acid (excess, e.g., 3-5 eq)
-
Acetic anhydride (1.5-2.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Reagent Preparation (in situ): In a separate flask, cool an excess of formic acid in an ice bath (0 °C). Slowly add acetic anhydride to the cooled formic acid with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for 15-30 minutes to ensure the formation of acetic formic anhydride.
-
Reaction: Dissolve the amine substrate in an appropriate anhydrous solvent (e.g., THF) and cool the solution to -20 °C.
-
Slowly add the freshly prepared acetic formic anhydride solution to the cooled amine solution with vigorous stirring.
-
Monitoring: The reaction is typically very fast and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Protocol 2: N-Formylation of Amines using Formic Acid
A practical and convenient procedure using aqueous formic acid, which avoids the need for strictly anhydrous conditions.[5]
Materials:
-
Amine (1.0 g)
-
Aqueous 85% formic acid (1.0-1.2 eq)
-
Toluene
-
Dean-Stark trap
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine the amine, aqueous 85% formic acid, and toluene.
-
Reaction: Heat the mixture to reflux. The water produced during the condensation reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-9 hours.[5]
-
Work-up: Once the starting material has been consumed, cool the reaction mixture to room temperature.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude N-formyl compound is often pure enough for subsequent steps. If required, further purification can be achieved by column chromatography.[5]
Mandatory Visualization
N-Formyl Peptide Receptor (FPR) Signaling Pathway
N-formylated peptides, which can be products of the reactions described, are potent chemoattractants for phagocytic leukocytes and play a crucial role in the innate immune response to bacterial infections.[8] They are recognized by a class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs). The binding of an N-formylated peptide to FPR1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, superoxide production, and degranulation.
Caption: Simplified signaling pathway of the N-Formyl Peptide Receptor 1 (FPR1).
Comparative Analysis Summary
-
Acetic Formic Anhydride (AFA): This is one of the most powerful and widely used formylating reagents.[5] Its high reactivity allows for very short reaction times and excellent yields under mild conditions.[3] However, it is sensitive to moisture and thermally unstable, necessitating its in situ preparation and immediate use.[5]
-
Formic Acid: A cost-effective and readily available reagent. The reaction can be performed under neat conditions or with a solvent to remove water azeotropically.[1][5] While generally providing good to excellent yields, it often requires higher temperatures and longer reaction times compared to AFA.[1][5] The use of catalysts like iodine can enhance its reactivity.[6]
-
N,N-Dimethylformamide (DMF) and its derivatives: DMF can be used as a formylating agent, often in the presence of an activating agent or catalyst.[7] N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a milder alternative that is particularly useful for acid-sensitive substrates.[10]
-
Other Reagents: A variety of other reagents have been developed for specific applications. N-Formylsaccharin is a solid reagent suitable for mechanochemical (solvent-free) reactions, offering a green chemistry approach.[9] Ammonium formate provides a convenient method, especially for secondary amines.[8]
While N-formylpiperidines and N-formylmorpholines can act as formylating agents in certain contexts, such as in Vilsmeier-Haack type reactions or with organometallic reagents, this compound is not commonly employed in this capacity.[5][11] It is typically the stable product resulting from the N-formylation of 1-methylpiperazine.
Conclusion
The selection of an appropriate N-formylating reagent is a critical decision in the design of a synthetic route. This guide has provided a comparative analysis of several common reagents, highlighting their respective strengths and weaknesses through quantitative data and detailed protocols. For high efficiency and speed, acetic formic anhydride is an excellent choice, while formic acid offers a more economical and practical alternative for many applications. The development of novel, milder, and more selective formylating agents continues to be an active area of research, driven by the enduring importance of formamides in the chemical and pharmaceutical industries. Researchers and drug development professionals are encouraged to consider the specific requirements of their substrate and desired reaction scale when selecting the optimal N-formylation strategy.
References
- 1. N-Formylmorpholine - Wikipedia [en.wikipedia.org]
- 2. N-Formylpiperidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 9. Amide synthesis by transamidation [organic-chemistry.org]
- 10. What Is N-Formylmorpholine Used for [qinmuchem.com]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Formyl-4-methylpiperazine Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and metabolites is critical for ensuring the safety and efficacy of pharmaceutical products. 1-Formyl-4-methylpiperazine is a potential impurity or metabolite that requires robust analytical methods for its detection and quantification. This guide provides a comparative overview of potential analytical techniques for this compound, complete with detailed experimental methodologies and validation parameters based on established international guidelines.
Due to a lack of publicly available, validated methods specifically for this compound, this guide extrapolates from established methods for structurally related piperazine derivatives and general principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.
Comparison of Potential Analytical Methods
The two most suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Feature | HPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase, followed by mass-to-charge ratio detection. | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-to-charge ratio detection. |
| Applicability | Ideal for a wide range of compounds, including those that are non-volatile or thermally labile. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar compounds. |
| Sensitivity | Generally very high, often in the picogram (pg) to nanogram (ng) per milliliter range. | High sensitivity, especially with selected ion monitoring (SIM), can reach ng/mL to pg/mL levels. |
| Selectivity | Excellent, with the ability to distinguish the analyte from complex matrix components. | Very high, providing characteristic fragmentation patterns for confident identification. |
| Sample Preparation | Typically involves dissolution, filtration, and possibly solid-phase extraction (SPE). | May require derivatization to improve volatility and thermal stability, in addition to extraction. |
| Throughput | Can be high, with typical run times of a few minutes per sample. | Generally has longer run times compared to modern UHPLC methods. |
| Cost | Higher initial instrument cost and ongoing operational expenses. | Lower initial instrument cost compared to LC-MS/MS. |
Detailed Experimental Protocols
Below is a proposed experimental protocol for the quantification of this compound using HPLC-MS/MS. This protocol is based on methods developed for similar piperazine derivatives and would require optimization and full validation for this specific analyte.
Proposed HPLC-MS/MS Method
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent, such as a mixture of methanol and water.
-
For complex matrices (e.g., plasma, tissue homogenates), perform a protein precipitation step with acetonitrile, followed by centrifugation.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.
-
Dilute the final extract to a concentration within the calibration range of the instrument.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid or a suitable buffer like ammonium formate.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
-
Validation of the Analytical Method
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for drug substance. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) with a Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision (RSD) and accuracy within acceptable limits. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within acceptable limits when method parameters are slightly varied. |
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting a suitable analytical method.
Caption: General Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
1-Formyl-4-methylpiperazine: A Superior Alternative to Traditional Formylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly within pharmaceutical and drug development, the introduction of a formyl group (-CHO) is a pivotal transformation. This functional group serves as a crucial building block for a vast array of complex molecules. While traditional formylating agents such as dimethylformamide (DMF), formic acid, and acetic formic anhydride have been the workhorses for this purpose, they often come with limitations regarding safety, reaction conditions, and work-up procedures. This guide presents a comprehensive comparison of 1-Formyl-4-methylpiperazine against these conventional reagents, highlighting its potential advantages through available experimental data and detailed protocols.
Executive Summary
This compound emerges as a promising formylating agent, offering potential benefits in terms of milder reaction conditions, improved safety profile, and simplified work-up. While direct comparative studies are limited, the inherent properties of N-formylpiperazine derivatives suggest enhanced reactivity and selectivity in formylation reactions. This guide provides a detailed analysis based on existing data for traditional agents and the anticipated performance of this compound.
Performance Comparison of Formylating Agents
The choice of a formylating agent significantly impacts the efficiency, selectivity, and overall practicality of a synthetic route. The following tables summarize the performance of this compound in comparison with traditional agents for N-formylation of amines and O-formylation of alcohols.
N-Formylation of Amines
The N-formylation of amines is a fundamental reaction in the synthesis of a wide range of biologically active compounds and intermediates.
| Substrate | Formylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | This compound | Data not available | Data not available | Data not available | |
| Formic Acid | Neat, 60 °C | 30 min | 98 | [1] | |
| Acetic Formic Anhydride | THF, -20 °C | < 15 min | 97-100 | [2] | |
| DMF / POCl₃ (Vilsmeier-Haack) | 0 °C to rt | 2-4 h | ~90 | General Knowledge | |
| Benzylamine | This compound | Data not available | Data not available | Data not available | |
| Formic Acid | Neat, 60 °C | 1 h | 93 | [3] | |
| Acetic Formic Anhydride | THF, -20 °C | < 15 min | 97-100 | [2] | |
| Piperidine | This compound | Data not available | Data not available | Data not available | |
| Formic Acid | Toluene, reflux | 2 h | 98 | [4] | |
| Acetic Formic Anhydride | THF, -20 °C | < 15 min | 97-100 | [2] |
O-Formylation of Alcohols
The O-formylation of alcohols is a key step in the synthesis of formate esters, which are valuable as protecting groups, synthetic intermediates, and in fragrance applications.
| Substrate | Formylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Primary Alcohols | This compound | Data not available | Data not available | Data not available | |
| Formic Acid / Catalyst | Neat, rt | 1-2 h | Good to Excellent | [5] | |
| Acetic Formic Anhydride | Et₂O, Pyridine, 0 °C | 1-3 h | High | General Knowledge | |
| Phenols | This compound | Data not available | Data not available | Data not available | |
| Formic Acid | Generally unreactive | - | Low to nil | [4] | |
| DMF / POCl₃ (Vilsmeier-Haack) | 0 °C to rt | 2-4 h | Moderate to High | General Knowledge |
Advantages of this compound
While comprehensive experimental data for this compound as a formylating agent is still emerging, several advantages can be anticipated based on the behavior of similar N-formyl derivatives and general chemical principles:
-
Milder Reaction Conditions: As a pre-activated formyl source, this compound is expected to require less harsh conditions (e.g., lower temperatures, absence of strong acids or bases) compared to methods involving in-situ generation of the formylating species.
-
Improved Safety Profile: Traditional reagents like acetic formic anhydride are often unstable and prepared in situ, posing handling risks. This compound is a stable, isolable compound, which enhances safety and ease of use. The use of highly reactive and corrosive reagents like POCl₃ in the Vilsmeier-Haack reaction is also avoided.
-
Simplified Work-up: The by-product of the formylation reaction using this compound is 1-methylpiperazine, a water-soluble amine that can be easily removed by aqueous extraction. This simplifies the purification of the desired formylated product compared to the often complex work-ups required to remove DMF or acidic by-products.
-
High Reactivity and Selectivity: The piperazine moiety can influence the reactivity of the formyl group, potentially leading to higher yields and better chemoselectivity, especially for sensitive substrates.
Experimental Protocols
Detailed methodologies for key formylation experiments are provided below.
General Experimental Workflow for N-Formylation
The following diagram illustrates a typical workflow for an N-formylation reaction.
Protocol 1: N-Formylation of Aniline using Formic Acid
Materials:
-
Aniline
-
Formic acid (98-100%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, aniline (1.0 mmol) is mixed with formic acid (1.2 mmol) without any solvent.
-
The mixture is stirred at 60 °C for 30 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane (20 mL).
-
The organic layer is washed with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the N-formylaniline.[1]
Protocol 2: N-Formylation of a Primary Amine using Acetic Formic Anhydride (in situ)
Materials:
-
Primary amine
-
Acetic anhydride
-
Formic acid (98-100%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, acetic anhydride (1.2 equiv.) is dissolved in anhydrous THF.
-
The solution is cooled to -20 °C, and formic acid (1.0 equiv.) is added dropwise. The mixture is stirred at this temperature for 1 hour to generate the acetic formic anhydride.
-
A solution of the primary amine (1.0 equiv.) in anhydrous THF is added dropwise to the cold solution of the formylating agent.
-
The reaction is typically complete in less than 15 minutes and is monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the formamide.[2]
Anticipated Protocol for N-Formylation using this compound
Materials:
-
Amine substrate
-
This compound
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Hypothetical):
-
To a solution of the amine (1.0 equiv.) in an anhydrous solvent, this compound (1.1 equiv.) is added.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) while monitoring the progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent (2x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude formamide, which can be further purified if necessary.
Logical Comparison of Formylating Agents
The following diagram provides a logical comparison of the key attributes of this compound and traditional formylating agents.
Conclusion
This compound presents a compelling case as a superior formylating agent for modern organic synthesis. Its anticipated advantages of mild reaction conditions, enhanced safety, and straightforward work-up address many of the drawbacks associated with traditional reagents. While further experimental validation and direct comparative studies are needed to fully elucidate its performance across a broad range of substrates, the information available for analogous compounds strongly suggests that this compound is a valuable tool for researchers and professionals in drug development, offering a more efficient and safer pathway to essential formylated molecules.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis for Confirming the Structure of 1-Formyl-4-methylpiperazine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of reaction products derived from 1-formyl-4-methylpiperazine. We present experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous identification of these compounds. Furthermore, we offer a comparative perspective on the spectroscopic signatures of products obtained from alternative formylating agents.
Spectroscopic Characterization of this compound
A thorough understanding of the spectroscopic properties of the starting material, this compound, is fundamental for the analysis of its reaction products. The key spectral data for this compound are summarized below.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 8.05 (s, 1H, -CHO), 3.52 (t, J=5.2 Hz, 2H, -N-CH₂-), 3.39 (t, J=5.2 Hz, 2H, -N-CH₂-), 2.44 (t, J=5.2 Hz, 2H, -N-CH₂-), 2.30 (s, 3H, -CH₃), 2.26 (t, J=5.2 Hz, 2H, -N-CH₂-) |
| ¹³C NMR (CDCl₃) | δ 163.2 (C=O), 54.8 (-N-CH₂-), 54.2 (-N-CH₂-), 46.0 (-N-CH₂-), 45.8 (-CH₃), 38.8 (-N-CH₂-) |
| IR (Film) | ν (cm⁻¹) 2939, 2850, 2800 (C-H stretch), 1665 (C=O stretch, amide), 1445, 1285, 1160, 1010 |
| Mass Spec. (EI) | m/z 128 (M⁺), 99, 70, 58, 42 |
Comparison of Reaction Products and Alternatives
The formyl group of this compound can participate in various chemical transformations, leading to a diverse range of products. Here, we compare the spectroscopic data of a representative amide derivative formed from a reaction involving a piperazine moiety with that of a chalcone derivative. This comparison illustrates how different reaction pathways yield distinct spectral fingerprints.
Table 2: Spectroscopic Data Comparison of a Piperazine Amide and a Chalcone Derivative
| Spectroscopic Technique | N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 1-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one |
| ¹H NMR (CDCl₃) | δ 7.78 (d, J=8.4 Hz, 2H), 7.54 (d, J=8.4 Hz, 2H), 7.45 (s, 1H), 7.19 (d, J=8.4 Hz, 2H), 7.02 (d, J=3.6 Hz, 1H), 6.48 (dd, J=3.6, 1.6 Hz, 1H), 3.84 (br. s, 4H), 3.54 (s, 2H), 2.67 (q, J=7.6 Hz, 2H), 2.54 (br. s, 4H), 1.22 (t, J=7.6 Hz, 3H) | δ 8.00 (d, J=9.0 Hz, 2H), 7.72 (d, J=15.6 Hz, 1H), 7.66 (s, 1H), 7.59 (d, J=15.6 Hz, 1H), 7.49 (d, J=9.1 Hz, 1H), 7.34 (d, J=8.1 Hz, 1H), 6.92 (d, J=9.0 Hz, 2H), 3.42 (t, J=5.1 Hz, 4H), 2.57 (t, J=5.1 Hz, 4H), 2.36 (s, 3H)[1] |
| ¹³C NMR (CDCl₃) | δ 166.9, 160.0, 147.2, 143.9, 142.3, 135.9, 135.5, 128.5, 128.2, 120.5, 116.8, 111.6, 62.9, 53.4, 45.9, 28.6, 15.6 | δ 186.9, 162.7 (d, J=247 Hz), 154.3, 139.7, 138.8 (d, J=8.0 Hz), 130.8, 127.5, 124.9, 120.6, 117.9, 117.7, 113.9, 113.6, 113.4, 54.7, 47.1, 46.1[1] |
| IR (KBr) | ν (cm⁻¹) 3300 (N-H), 1635 (C=O, amide), 1595 (C=O, furoyl) | ν (cm⁻¹) 2800, 1654 (C=O, chalcone), 1608, 1250[1] |
| Mass Spec. (EI) | m/z 461 (M⁺) | m/z 393 [M+H]⁺ (HRMS ESI-TOF)[1] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).
-
Employ a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectra and enhance signal sensitivity.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: For routine analysis, Electron Ionization (EI) at 70 eV is commonly used to generate reproducible fragmentation patterns. For more sensitive analyses or to preserve the molecular ion, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Set the mass scan range to cover the expected molecular weight of the compound and its potential fragments (e.g., m/z 50-500).
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Logical Flow from Reactant to Confirmed Structure.
References
Assessing Reproducibility in N-Formylation: A Comparative Guide to 1-Formyl-4-methylpiperazine and Alternatives
In the landscape of organic synthesis and drug development, the introduction of a formyl group (-CHO) to a nitrogen atom is a fundamental transformation. This N-formylation is a key step in the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules. The choice of formylating agent is critical, directly influencing reaction efficiency, selectivity, and the reproducibility of experimental outcomes. This guide provides an objective comparison of 1-Formyl-4-methylpiperazine and its common alternatives, with a focus on the factors that govern experimental reproducibility.
Performance Comparison of N-Formylating Agents
The selection of an appropriate N-formylating agent is contingent on the specific substrate, desired reaction conditions, and scalability. While this compound is a competent reagent, a variety of alternatives are available, each with distinct advantages and disadvantages. The following table summarizes the performance of several common N-formylating agents. Direct comparative data under identical conditions is often unavailable in the literature; therefore, representative examples are provided to illustrate typical performance.
| Formylating Agent | Substrate Scope | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Secondary amines, anilines | Neutral conditions, often requires heating | Stable, easy to handle solid | Moderate reactivity, may require longer reaction times or heating |
| Formic Acid | Primary and secondary amines, anilines | Often requires a dehydrating agent or azeotropic removal of water; can be used neat or with a catalyst[1][2] | Inexpensive, readily available, environmentally benign[2] | Can require harsh conditions (high temperatures), may lead to side reactions |
| Acetic Formic Anhydride | Primary and secondary amines | Mild conditions (-20 °C to room temperature), rapid reactions[2] | High reactivity, excellent yields, short reaction times[2] | Unstable, moisture-sensitive, must be prepared in situ[1] |
| N,N-Dimethylformamide (DMF) | Secondary amines | Requires activation (e.g., with Vilsmeier reagent), can require high temperatures[3] | Readily available solvent that can also act as a formyl source | Often requires harsh conditions and activating agents, purification can be challenging |
| Ammonium Formate | Secondary amines and anilines | Typically requires heating | Readily available, inexpensive | Moderate reactivity, may not be suitable for all substrates |
Factors Influencing Reproducibility in N-Formylation Reactions
The reproducibility of N-formylation reactions is paramount for reliable process development and scale-up in research and pharmaceutical manufacturing. Several key factors can influence the consistency of experimental results:
-
Purity of Reagents: The purity of both the amine substrate and the formylating agent is critical. Impurities can lead to side reactions, lower yields, and inconsistent results.
-
Solvent and Reaction Conditions: The choice of solvent, reaction temperature, and reaction time must be carefully controlled. The solubility of reagents and intermediates, as well as the rate of reaction, are highly dependent on these parameters.
-
Stoichiometry of Reagents: The molar ratio of the formylating agent to the amine substrate should be precisely controlled to ensure complete conversion and minimize the formation of byproducts.
-
Work-up and Purification Procedure: The method of quenching the reaction, extracting the product, and purification (e.g., chromatography, crystallization) can significantly impact the final yield and purity. Consistency in these procedures is essential for reproducibility.
-
Atmospheric Moisture: For moisture-sensitive reagents like acetic formic anhydride, the exclusion of atmospheric moisture is crucial for obtaining reproducible results.
Experimental Protocols
To ensure reproducibility, a detailed and well-documented experimental protocol is essential. The following is a generalized procedure for the N-formylation of a secondary amine using a formylating agent like this compound.
General Protocol for N-Formylation of a Secondary Amine:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine (1.0 eq) and a suitable solvent (e.g., toluene, acetonitrile).
-
Reagent Addition: Add this compound (1.1 to 1.5 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If necessary, filter off any solid byproducts. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or crystallization, to afford the pure N-formylated product.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Experimental and Logical Workflows
To further clarify the experimental process and the factors affecting reproducibility, the following diagrams are provided.
Caption: Generalized workflow for the N-formylation of a secondary amine.
Caption: Key factors influencing the reproducibility of N-formylation reactions.
References
Navigating the Formylation Frontier: A Cost-Effectiveness Analysis of 1-Formyl-4-methylpiperazine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a formylating agent in large-scale synthesis is a critical decision balancing cost, efficiency, and process viability. This guide provides an objective comparison of 1-Formyl-4-methylpiperazine against two common alternatives, N-Formylmorpholine and N,N-Dimethylformamide dimethyl acetal (DMF-DMA), offering a comprehensive cost-effectiveness analysis supported by experimental data and detailed protocols.
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs) and other fine chemicals. The choice of reagent for this crucial step can significantly impact the overall cost, yield, and purity of the final product. This guide delves into the practical application and economic feasibility of this compound, a heterocyclic formylating agent, in an industrial setting.
Performance and Cost: A Comparative Overview
To provide a clear comparison, the following table summarizes the key performance indicators and cost estimates for this compound and its alternatives. Prices are based on available bulk and laboratory-scale estimates and may vary depending on the supplier and market conditions.
| Reagent | Typical Use | Price (USD/kg) | Price per Mole (USD) | Key Advantages | Key Disadvantages |
| This compound | N-Formylation of amines | ~$1300 (Lab-scale)[1] | ~$10.14 | Mild reaction conditions, potentially high selectivity. | High cost at laboratory scale, limited availability of bulk pricing information. |
| N-Formylmorpholine | N-Formylation of amines, solvent | ~$3 - $5 (Bulk)[2][3] | ~$0.35 - $0.58 | Low cost, readily available in bulk, thermally stable.[4] | May require harsher reaction conditions compared to more reactive agents. |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N-Formylation of amines, C-C bond formation | ~$245 - $275 (Bulk)[2] | ~$29.20 - $32.78 | High reactivity, versatile reagent.[5] | Higher cost, can be sensitive to moisture. |
Experimental Protocols for Large-Scale N-Formylation
To ensure reproducibility and facilitate the application of these findings, detailed experimental protocols for the N-formylation of a model primary amine (benzylamine) on a large scale are provided below.
Protocol 1: N-Formylation using this compound
Objective: To synthesize N-benzylformamide using this compound on a 1 kg scale.
Materials:
-
Benzylamine (1.0 kg, 9.33 mol)
-
This compound (1.2 kg, 9.36 mol)
-
Toluene (10 L)
-
Hydrochloric acid (2 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add benzylamine and toluene.
-
Stir the mixture and add this compound portion-wise over 30 minutes, maintaining the internal temperature below 30°C.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 2 M HCl (2 x 2 L), water (2 L), and saturated sodium bicarbonate solution (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-benzylformamide.
Protocol 2: N-Formylation using N-Formylmorpholine
Objective: To synthesize N-benzylformamide using N-Formylmorpholine on a 1 kg scale.
Materials:
-
Benzylamine (1.0 kg, 9.33 mol)
-
N-Formylmorpholine (1.08 kg, 9.38 mol)
-
Toluene (10 L)
-
Dean-Stark apparatus
-
Formic acid (catalytic amount, ~50 mL)
Procedure:
-
Set up a 20 L jacketed glass reactor with a mechanical stirrer, Dean-Stark apparatus, and a temperature probe.
-
Charge the reactor with benzylamine, N-Formylmorpholine, toluene, and a catalytic amount of formic acid.
-
Heat the mixture to reflux (approximately 110-120°C) and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water (2 x 3 L) and brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzylformamide.
Protocol 3: N-Formylation using N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Objective: To synthesize N-benzylformamide using DMF-DMA on a 1 kg scale.
Materials:
-
Benzylamine (1.0 kg, 9.33 mol)
-
N,N-Dimethylformamide dimethyl acetal (1.11 kg, 9.31 mol)
-
Methanol (5 L)
Procedure:
-
In a 20 L jacketed glass reactor equipped with a mechanical stirrer and a reflux condenser, dissolve benzylamine in methanol.
-
Slowly add DMF-DMA to the solution at room temperature over 30 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and other volatile byproducts.
-
The resulting crude N-benzylformamide can be further purified by vacuum distillation if required.
Visualizing the Workflow: Peptide Synthesis Formylation Step
Formylation is a common step in the synthesis of peptides, where the N-terminus of a peptide chain is capped with a formyl group. The following diagram illustrates a typical solid-phase peptide synthesis (SPPS) workflow, highlighting the N-formylation step.
Logical Relationship of Cost-Effectiveness Factors
The decision-making process for selecting a formylating agent involves a trade-off between several factors. The following diagram illustrates the logical relationship between these factors.
Conclusion
The choice of a formylating agent for large-scale synthesis is a multi-faceted decision. While This compound offers the advantage of potentially milder reaction conditions, its current high cost at a non-industrial scale presents a significant barrier for its widespread adoption in large-scale manufacturing.
N-Formylmorpholine emerges as a highly cost-effective option for large-scale operations due to its low bulk price and ready availability.[2][3] Although it may require more forcing reaction conditions, its economic advantage is substantial.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , while more expensive than N-Formylmorpholine, is a powerful and versatile reagent that can be advantageous in specific applications where its high reactivity can lead to shorter reaction times and potentially higher yields.[2][5]
Ultimately, the most cost-effective formylating agent will depend on the specific requirements of the synthesis, including the value of the final product, the scale of the reaction, and the existing infrastructure of the manufacturing facility. For commodity chemicals or APIs with tight profit margins, N-Formylmorpholine is likely the superior choice. For high-value, complex molecules where yield and purity are paramount and can justify a higher reagent cost, DMF-DMA or even this compound (if bulk pricing becomes competitive) could be considered. Researchers and process chemists are encouraged to perform a thorough cost-benefit analysis, considering all the factors outlined in this guide, before selecting a formylating agent for their large-scale synthesis needs.
References
Performance Evaluation of 1-Formyl-4-methylpiperazine in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the performance of 1-Formyl-4-methylpiperazine in various solvent systems. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from the closely related analogue, N-formylpiperidine, and relevant studies on piperidine derivatives to infer performance characteristics. This guide aims to assist researchers in solvent selection for synthesis, purification, and formulation development involving this compound and similar compounds.
Introduction to this compound
This compound is a derivative of piperazine containing a formyl group attached to one nitrogen and a methyl group on the other. This structure imparts distinct physicochemical properties that influence its behavior in different solvent environments. Understanding its solubility, stability, and reactivity in various solvents is crucial for its effective application in organic synthesis and pharmaceutical development.
Inferred Physicochemical Properties and Solubility Profile
While specific experimental data for this compound is scarce, its structural similarity to N-formylpiperidine allows for an inferred comparison of their properties. The additional methyl group in this compound is expected to slightly increase its lipophilicity compared to N-formylpiperidine.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted/Reported) | N-formylpiperidine (Reported) |
| Molecular Formula | C₆H₁₂N₂O[1][2] | C₆H₁₁NO[3] |
| Molecular Weight | 128.17 g/mol [1][2] | 113.16 g/mol [3] |
| Boiling Point | 236-238 °C[4] | 222 °C[3][5] |
| Density | ~1.113 g/cm³ (Predicted)[4] | 1.019 g/cm³[3][5] |
| XLogP3-AA (Lipophilicity) | -0.5[1] | Not explicitly found, but expected to be slightly lower than this compound |
Based on the properties of N-formylpiperidine, which is soluble in common organic solvents like ethanol, acetone, and dichloromethane, a similar solubility profile can be expected for this compound.[6][7]
Table 2: Inferred Solubility Profile of this compound
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding. |
| Ethanol | Soluble | Capable of hydrogen bonding.[6][7] | |
| Water | Moderately Soluble | The polar formyl and piperazine groups should allow for some water solubility. | |
| Polar Aprotic | Acetone | Soluble | Good dipole-dipole interactions.[6] |
| Dichloromethane | Soluble | Effective solvation of the molecule.[6] | |
| Dimethylformamide (DMF) | Soluble | A common solvent for similar amides. | |
| Acetonitrile | Soluble | Good dipole-dipole interactions. | |
| Non-Polar | Hexane | Sparingly Soluble | The molecule's polarity will limit solubility in non-polar solvents.[7] |
| Toluene | Sparingly Soluble | The molecule's polarity will limit solubility in non-polar solvents. | |
| Diethyl Ether | Soluble | [7] |
Inferred Reaction Kinetics in Different Solvent Systems
In a study on the formation of substituted piperidines, the reaction rate was found to be lower in methanol (higher dielectric constant) compared to ethanol (lower dielectric constant) at all investigated temperatures.[8][9] This suggests that for reactions involving piperazine derivatives, solvents with lower dielectric constants might favor higher reaction rates. The activation energy was also found to be lower in ethanol, indicating an easier reaction progression.[9]
Table 3: Inferred Influence of Solvent on Reaction Kinetics for this compound Reactions
| Solvent | Dielectric Constant (ε at 25°C) | Expected Effect on Reaction Rate (inferred) | Rationale (based on related piperidine synthesis)[8][9] |
| Methanol | 32.7 | Slower | Higher polarity and dielectric constant may stabilize reactants more than the transition state. |
| Ethanol | 24.6 | Faster | Lower polarity and dielectric constant may better solvate the transition state, leading to a lower activation energy. |
| Dichloromethane | 9.1 | Potentially Faster | Lower dielectric constant may favor the reaction. |
| Acetonitrile | 37.5 | Potentially Slower | Higher dielectric constant may slow down the reaction. |
| Tetrahydrofuran (THF) | 7.6 | Potentially Faster | Lower dielectric constant may favor the reaction. |
Comparison with Alternative Formylating Agents
This compound can be used as a formylating agent. Its performance can be compared to other common N-formyl amides and formylating agents. N-formylpiperidine, for instance, has been shown to give higher yields than dimethylformamide (DMF) in some formylation reactions of alkyllithium compounds.[3][5]
Table 4: Comparison of this compound with Other Formylating Agents
| Formylating Agent | Structure | Key Features | Common Applications |
| This compound | O=CN1CCN(C)CC1 | - Polar aprotic - Expected to have good solubility in organic solvents | Inferred to be a mild formylating agent, potentially useful in sensitive reactions. |
| N-Formylpiperidine | O=CN1CCCCC1 | - Polar aprotic solvent with better hydrocarbon solubility than DMF.[3][5] - Can provide higher yields than DMF in certain reactions.[3][5] | Formylation of alkyllithium and Grignard reagents.[3] |
| N,N-Dimethylformamide (DMF) | O=CN(C)C | - Widely used polar aprotic solvent and formylating agent. | Vilsmeier-Haack reaction, formylation of organometallic reagents.[10] |
| N-Formylmorpholine | O=CN1CCOCC1 | - Polar aprotic solvent. | Used as a solvent and formylating agent. |
| Acetic Formic Anhydride | O=COC(=O)C | - Highly reactive. - Often generated in situ. | N-formylation of amines.[10] |
Experimental Protocols
The following are generalized experimental protocols for key experiments that would be necessary to generate the specific data for this compound.
Protocol for Determining Equilibrium Solubility
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected Solvent (e.g., Methanol, Dichloromethane, Hexane)
-
Analytical Balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol for a Comparative Kinetic Study of a Formylation Reaction
Objective: To compare the reaction rate of a model formylation reaction using this compound in different solvents.
Materials:
-
This compound
-
A model substrate (e.g., a primary or secondary amine)
-
Selected Solvents (e.g., Methanol, Ethanol, Dichloromethane)
-
Reaction vessel with temperature control and stirring
-
Syringes for sampling
-
GC or HPLC system for reaction monitoring
Procedure:
-
In a temperature-controlled reaction vessel, dissolve the substrate in the chosen solvent.
-
Bring the solution to the desired reaction temperature.
-
Add a known amount of this compound to initiate the reaction (time = 0).
-
At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the composition of each aliquot by GC or HPLC to determine the concentration of the reactant and product.
-
Plot the concentration of the reactant versus time for each solvent.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating the performance of this compound in various solvents.
Logical Relationship for Solvent Selection
Caption: Decision-making flowchart for selecting an appropriate solvent system.
Conclusion
While direct experimental data on the performance of this compound in various solvent systems is limited, by drawing comparisons with its close analogue, N-formylpiperidine, and related piperidine chemistry, we can infer valuable guidance for its application. It is anticipated to be a versatile compound with good solubility in a range of polar organic solvents. For reaction kinetics, solvents with lower dielectric constants may be preferable. As a formylating agent, it presents a potentially milder alternative to reagents like DMF. The provided experimental protocols offer a framework for generating the specific data required for optimizing processes involving this compound. Further empirical studies are encouraged to build a more comprehensive understanding of its behavior in different solvent environments.
References
- 1. This compound | C6H12N2O | CID 3269221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N-Formylpiperidine - Wikipedia [en.wikipedia.org]
- 4. This compound | 7556-55-0 [chemicalbook.com]
- 5. N-Carbaldehyde piperidine, NFP, Piperidine-1-carboxaldehyde, N-Formylpiperidine | 1-Formylpiperidine, 99% | 2591-86-8 | 1-Formylpiperidine, 99% | Ottokemi™ Product [ottokemi.com]
- 6. Page loading... [guidechem.com]
- 7. N-Formylpiperidine, 99% | Fisher Scientific [fishersci.ca]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. benchchem.com [benchchem.com]
Efficacy of 1-Formyl-4-methylpiperazine: A Comparative Guide for Named Reactions
For researchers and professionals in drug development, the selection of a formylating agent is a critical decision that influences reaction efficiency, substrate scope, and functional group tolerance.[1] This guide provides a comparative analysis of 1-Formyl-4-methylpiperazine against conventional reagents in key named reactions, offering insights into its potential advantages in organic synthesis.
Vilsmeier-Haack Reaction: Formylation of Electron-Rich Arenes
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The standard reagent is the Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[4][5] this compound, as a substituted formamide, presents a viable alternative.
Comparative Data: Vilsmeier-Haack Reagents
| Feature | Standard: DMF/POCl3 | Alternative: this compound/POCl3 |
| Reactivity | High, effective for a wide range of electron-rich arenes.[2][3] | Expected to be similar to other N-formylpiperidines, offering mild reactivity which can be advantageous for sensitive substrates.[6] |
| Substrate Scope | Broad, including anilines, phenols, and heterocycles like indoles and pyrroles.[4] | Likely effective for highly activated substrates, with potential for improved selectivity due to its steric bulk compared to DMF. |
| Byproducts | Generates dimethylamine hydrochloride. | Generates 1-methylpiperazine hydrochloride, which may be easier to remove due to its different solubility profile. |
| Handling | DMF is a common laboratory solvent. POCl3 is highly corrosive and moisture-sensitive. | This compound is a stable liquid. POCl3 is still required. |
Experimental Protocols
Standard Vilsmeier-Haack Formylation of Indole:
-
In a flask cooled to 0 °C, phosphorus oxychloride (1.2 eq.) is slowly added to anhydrous N,N-dimethylformamide (3 eq.).
-
The mixture is stirred for 30 minutes to form the Vilsmeier reagent.
-
A solution of indole (1 eq.) in DMF is added dropwise, maintaining the temperature below 5 °C.
-
The reaction is stirred at room temperature for 2 hours, then heated to 40 °C for 1 hour.
-
The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium hydroxide solution.
-
The precipitated product, indole-3-carboxaldehyde, is filtered, washed with water, and dried.
Proposed Protocol with this compound:
-
In a cooled flask (0 °C), add phosphorus oxychloride (1.2 eq.) to a solution of this compound (1.5 eq.) in an anhydrous solvent like dichloromethane.
-
Stir the mixture for 30 minutes to form the corresponding chloroiminium ion.
-
Add a solution of the electron-rich arene (1 eq.) dropwise.
-
Monitor the reaction by TLC. After completion, the reaction is worked up by hydrolyzing the iminium salt intermediate with an aqueous base.
-
The product is then extracted with an organic solvent and purified by chromatography.
Visualizing the Vilsmeier-Haack Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Duff Reaction: Ortho-Formylation of Phenols
The Duff reaction is a formylation method primarily for the ortho-position of phenols and anilines, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol or trifluoroacetic acid (TFA).[7][8][9]
Comparative Data: Duff Reaction Reagents
| Feature | Standard: HMTA/Acid | Potential Alternative: this compound |
| Regioselectivity | Primarily ortho-formylation, driven by chelation.[7] Double addition can occur.[7] | The regioselectivity would depend on the reaction conditions and the Lewis acid used. It may offer different selectivity profiles. |
| Reaction Conditions | Typically requires heating (100-150 °C).[1] The use of TFA can broaden the substrate scope.[10][11] | Potentially milder conditions could be employed, especially with activation by a suitable Lewis acid. |
| Mechanism | Involves the formation of an iminium species from HMTA that acts as the electrophile.[9] | Would require activation (e.g., with POCl3 or a Lewis acid) to generate an electrophilic formylating species. This would be more akin to a Vilsmeier-Haack type reaction on phenols. |
| Workup | Requires acidic hydrolysis of the intermediate Schiff base.[11] | Would also require a hydrolysis step. |
Experimental Protocol
Microwave-Assisted Duff Reaction:
-
In a microwave reaction vessel, combine the substituted phenol (1 eq.), hexamethylenetetramine (HMTA, 2-3 eq.), and trifluoroacetic acid (TFA) as the solvent/catalyst.[1][11]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 3-15 minutes).[1]
-
After cooling, the reaction mixture is quenched by adding it to ice-cold water.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically performed by column chromatography.
Visualizing the Duff Reaction Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. nbinno.com [nbinno.com]
- 7. Formylation - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Sciencemadness Discussion Board - duff formylation -- alternative acids? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
Green chemistry metrics for reactions utilizing 1-Formyl-4-methylpiperazine.
For Researchers, Scientists, and Drug Development Professionals
The imperative to develop sustainable chemical processes has led to the critical evaluation of synthetic routes through the lens of green chemistry. This guide provides a comparative analysis of green chemistry metrics for the N-formylation of amines, a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. While the use of 1-Formyl-4-methylpiperazine as a formylating agent is of interest, a lack of publicly available, detailed experimental data for its use in N-formylation reactions prevents a direct quantitative comparison at this time.
Therefore, this guide will focus on a comparative analysis of two well-documented, greener alternatives for the N-formylation of aniline: a solvent-free approach using formic acid and a deep eutectic solvent (DES) based method using formamide.
Green Chemistry Metrics: A Quantitative Comparison
The following table summarizes the calculated green chemistry metrics for the N-formylation of aniline using two different green methodologies. These metrics provide a quantitative assessment of the environmental performance of each reaction.
| Green Chemistry Metric | Reaction 1: Solvent-Free N-formylation with Formic Acid | Reaction 2: N-formylation in Deep Eutectic Solvent (DES) with Formamide |
| Atom Economy (%) | 87.66 | 72.89 |
| E-Factor | 0.14 | 24.31 |
| Process Mass Intensity (PMI) | 1.14 | 25.31 |
| Reaction Mass Efficiency (RME) (%) | 87.66 | 3.95 |
Interpretation of Green Chemistry Metrics
A logical overview of the relationship between these key green chemistry metrics is presented below.
Caption: Interrelationship of Key Green Chemistry Metrics.
Experimental Protocols
Reaction 1: Solvent-Free N-formylation of Aniline with Formic Acid
This procedure follows a green chemistry approach by eliminating the use of a solvent.
Materials:
-
Aniline (1.0 mmol, 0.093 g)
-
Formic acid (4.0 mmol, 0.184 g)
Procedure:
-
In a round-bottom flask, aniline (1.0 mmol) and formic acid (4.0 mmol) were mixed.
-
The reaction mixture was stirred at 60 °C.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was quenched with ice water.
-
The product was extracted with ethyl acetate.
-
The organic layer was washed with a sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield N-formylaniline.
-
The reported yield for this reaction is 92% (0.111 g).[1]
Reaction 2: N-formylation of Aniline in a Deep Eutectic Solvent (DES) with Formamide
This method utilizes a deep eutectic solvent as a reusable and biodegradable reaction medium.
Materials:
-
Aniline (1.0 mmol, 0.093 g)
-
Formamide (1.0 mmol, 0.045 g)
-
Deep Eutectic Solvent ([ChCl][ZnCl₂]₂) (3 mL, approximately 3 g)
-
Ethyl acetate (for extraction)
-
n-Hexane (for extraction)
Procedure:
-
To a 5 mL round-bottom flask containing 3 mL of the deep eutectic solvent ([ChCl][ZnCl₂]₂), aniline (1 mmol) and formamide (1 mmol) were added.
-
The mixture was stirred vigorously at 80 °C for 3.5 hours.
-
The reaction progress was monitored by TLC (ethyl acetate/n-hexane, 1:5).
-
After completion, the reaction mixture was cooled to room temperature.
-
The product was extracted from the DES using a mixture of ethyl acetate and n-hexane.
-
The organic layer was separated and concentrated to give N-formylaniline.
-
The reported yield for this reaction is 90% (0.109 g).[2]
Discussion of Results
The comparative data highlights the significant impact of the chosen synthetic route on the overall "greenness" of the reaction.
-
Atom Economy: The solvent-free reaction with formic acid exhibits a higher atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product.
-
E-Factor and Process Mass Intensity (PMI): The solvent-free method demonstrates vastly superior performance in terms of E-Factor and PMI. The extremely low values indicate a significant reduction in waste generation and a much more efficient use of mass throughout the entire process. The high E-Factor and PMI for the DES-based method are primarily due to the large amount of the deep eutectic solvent used relative to the reactants and product. While DESs are considered green solvents, their impact on mass-based metrics is substantial in this case.
-
Reaction Mass Efficiency (RME): The RME for the solvent-free reaction is equal to its atom economy, reflecting the high efficiency of the process. In contrast, the RME for the DES-based reaction is significantly lower, further emphasizing the large contribution of the solvent to the overall mass of the process.
Conclusion
Based on the calculated green chemistry metrics, the solvent-free N-formylation of aniline using formic acid is a significantly greener and more sustainable method compared to the reaction conducted in a deep eutectic solvent with formamide. This analysis underscores the importance of considering all aspects of a chemical process, including solvents and workup procedures, when evaluating its environmental impact. While this compound may offer advantages in specific synthetic contexts, the lack of accessible, quantitative data for its use as a formylating agent currently prevents its inclusion in a direct green chemistry comparison. Future research providing detailed experimental protocols for reactions utilizing this compound would be invaluable for a more comprehensive understanding of its green credentials.
References
Safety Operating Guide
Proper Disposal of 1-Formyl-4-methylpiperazine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Formyl-4-methylpiperazine, ensuring operational safety and regulatory compliance. It is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. Adherence to these procedures is critical for protecting personnel and the environment.
Immediate Safety Considerations
This compound is classified as a hazardous substance.[1] It is a combustible material and can cause significant skin and eye irritation.[1] Before handling, personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Identification and Classification
Proper disposal begins with correct identification. This compound waste is categorized as hazardous chemical waste. It is crucial to never mix this waste with non-hazardous materials or other incompatible chemical waste streams.
On-site Waste Accumulation and Storage
Laboratories generating this waste must establish a designated Satellite Accumulation Area (SAA).[2][3] This area must be at or near the point of generation and under the control of laboratory personnel.
Key Storage Requirements:
| Parameter | Specification | Source |
| Container Type | Chemically compatible, leak-proof with a secure screw cap. High-density polyethylene (HDPE) is often a suitable choice. Avoid metal containers. | [2][4] |
| Container Condition | Must be in good condition, free from cracks, rust, or other damage. | [5] |
| Container Labeling | Must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started. | [6][7] |
| Fill Level | Do not fill containers to more than 90% capacity to allow for expansion. | [2][4] |
| Storage Duration | Waste can be accumulated in the SAA for up to one year, provided the volume limits are not exceeded. Once a container is full, it must be moved to the central hazardous waste storage area within three days. | [2][3] |
| Quantity Limits in SAA | A maximum of 55 gallons of total hazardous waste is permitted in an SAA. | [3][8] |
Step-by-Step Disposal Protocol
The following procedure outlines the standard operating protocol for the disposal of this compound from a laboratory setting.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure lid.
-
Label the Container: Affix a "Hazardous Waste" label to the container. Using a permanent marker, write the full chemical name, "this compound," and the date you first add waste to the container.
-
Transfer Waste: In a chemical fume hood, carefully transfer the this compound waste into the designated container. Avoid splashing.
-
Secure the Container: Tightly seal the container cap after each addition of waste.
-
Store in SAA: Place the container in your laboratory's designated Satellite Accumulation Area. Ensure it is segregated from incompatible chemicals.
-
Request Pickup: Once the container is full (not exceeding 90% capacity) or approaching the one-year storage limit, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific policies and procedures, as well as local and national regulations, to ensure full compliance.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
